molecular formula C11H10N4 B1676847 (E)-MS0019266 CAS No. 21945-37-9

(E)-MS0019266

Número de catálogo: B1676847
Número CAS: 21945-37-9
Peso molecular: 198.22 g/mol
Clave InChI: KYDLWVBNCQERCD-NTEUORMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MS0017509 is an inhibitor of DNA damage repair.

Propiedades

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-3-7-12-10(5-1)9-14-15-11-6-2-4-8-13-11/h1-9H,(H,13,15)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLWVBNCQERCD-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-33-0
Record name Picolinaldehyde, 2-pyridylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine-2-carbaldehyde-2-pyridylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-MS0019266 (E-7386): A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-MS0019266, more commonly known as E-7386, is an orally bioavailable small molecule that acts as a specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] By disrupting the crucial protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), E-7386 effectively suppresses the transcription of Wnt target genes.[1] Dysregulation of the Wnt/β-catenin pathway is a known driver in various human cancers, making E-7386 a compound of significant interest for oncological research and development. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with E-7386.

Chemical Structure and Properties

E-7386 is a complex heterocyclic molecule with the IUPAC name (6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]-2-pyridinyl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][3][4][5]triazine-1-carboxamide.[1]

Chemical Structure:

E-7386 Chemical Structure

Figure 1: 2D Chemical Structure of E-7386. Source: PubChem CID 91810345

Table 1: Physicochemical Properties of E-7386

PropertyValueSource
Molecular Formula C₃₉H₄₈FN₉O₄[1]
Molecular Weight 725.9 g/mol [1][5]
CAS Number 1799824-08-0[1]
Appearance White to off-white solid[6]
Solubility DMSO: 125 mg/mL (172.21 mM)[6]
XLogP3 3.4[1][5]

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis.[7][8] Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors and recruits co-activators, most notably CBP, to initiate the transcription of target genes that drive cell proliferation.

E-7386 exerts its inhibitory effect at the final step of this cascade. It directly targets the interaction between β-catenin and CBP, preventing the formation of the transcriptional complex.[9] This blockade leads to the downregulation of Wnt target gene expression and subsequent suppression of tumor cell growth.[1]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of inhibition by E-7386.

Wnt_Pathway cluster_out Extracellular cluster_mem Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibits betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto phosphorylates for Ub Ubiquitination & Proteasomal Degradation betaCatenin_cyto->Ub betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc Accumulates and translocates TCFLEF TCF/LEF betaCatenin_nuc->TCFLEF binds E7386 This compound (E-7386) CBP CBP TCFLEF->CBP recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) CBP->TargetGenes activates transcription of E7386->CBP inhibits interaction with β-catenin Transcription Transcription

Canonical Wnt/β-catenin signaling pathway and the inhibitory action of E-7386.

Key Experimental Protocols

The following sections detail the methodologies for crucial experiments used to characterize the activity of E-7386.

TCF/LEF Luciferase Reporter Assay for IC₅₀ Determination

This assay quantitatively measures the activity of the Wnt/β-catenin pathway and is used to determine the half-maximal inhibitory concentration (IC₅₀) of E-7386.

Experimental Workflow:

TCF_LEF_Workflow A 1. Cell Seeding Seed HEK293 cells stably expressing TCF/LEF luciferase reporter in 96-well plates. B 2. Wnt Pathway Activation Incubate cells with 40 mM LiCl to activate the Wnt pathway. A->B C 3. Treatment Treat cells with serial dilutions of E-7386. B->C D 4. Incubation Incubate for 6 hours. C->D E 5. Luciferase Assay Lyse cells and measure luciferase activity using a luminometer. D->E F 6. Data Analysis Normalize data and calculate IC₅₀ value using Prism software. E->F

Workflow for the TCF/LEF Luciferase Reporter Assay.

Detailed Protocol: [7]

  • Cell Culture: HEK293 cells stably expressing a TCF/LEF luciferase reporter are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a suitable density.

  • Wnt Pathway Activation: To activate the Wnt signaling pathway, cells are treated with 40 mmol/L of Lithium Chloride (LiCl), which inhibits GSK3β.

  • Compound Treatment: Immediately after LiCl addition, cells are treated with E-7386 at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 6 hours at 37°C.

  • Luciferase Activity Measurement: After incubation, the luciferase activity is measured using a commercial assay system (e.g., Bright-Glo Luciferase Assay System) according to the manufacturer's protocol.

  • Data Analysis: The luciferase activity in E-7386-treated cells is normalized to the activity in vehicle-treated control cells. The IC₅₀ value, the concentration at which E-7386 inhibits 50% of the TCF/LEF reporter activity, is calculated using non-linear regression analysis in software like GraphPad Prism. For E-7386, the reported IC₅₀ in HEK293 cells is 0.0484 μM.[7]

Co-Immunoprecipitation (Co-IP) to Verify Blockade of β-Catenin/CBP Interaction

This technique is used to demonstrate the direct physical disruption of the β-catenin and CBP protein complex by E-7386.

Experimental Workflow:

CoIP_Workflow A 1. Cell Culture & Treatment Culture HEK293 or ECC10 cells and treat with E-7386 or vehicle control. B 2. Cell Lysis Prepare whole-cell extracts. A->B C 3. Immunoprecipitation Incubate cell extracts with anti-CBP antibody immobilized on agarose (B213101) beads. B->C D 4. Washing Wash beads to remove non-specific binders. C->D E 5. Elution Elute the protein complexes from the beads. D->E F 6. Western Blotting Separate proteins by SDS-PAGE and probe with anti-β-catenin and anti-CBP antibodies. E->F

Workflow for Co-Immunoprecipitation.

Detailed Protocol: [7]

  • Cell Culture and Treatment: ECC10 cells are cultured and treated with various concentrations of E-7386 (e.g., 0.025–0.1 μmol/L) for 6 hours.

  • Cell Lysis: Following treatment, cells are harvested and lysed to obtain whole-cell extracts.

  • Immunoprecipitation: The cell extracts are incubated with an anti-CBP antibody that is immobilized on agarose beads. This step "pulls down" CBP and any proteins bound to it. A control with empty agarose beads is also run.

  • Washing: The beads are washed multiple times to remove proteins that are not specifically bound to the CBP antibody.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with anti-β-catenin and anti-CBP antibodies. A decrease in the amount of β-catenin detected in the E-7386-treated samples compared to the control indicates that the drug has disrupted the interaction between CBP and β-catenin.

Conclusion

This compound (E-7386) is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting through the disruption of the β-catenin/CBP interaction. Its chemical properties and mechanism of action make it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly for cancers with aberrant Wnt signaling. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this and similar compounds.

References

No Public Data Available for (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public chemical and biological databases, as well as scientific literature, no information has been found for a compound designated "(E)-MS0019266". This suggests that the identifier may be an internal research code, a novel compound not yet disclosed in the public domain, or a potential misspelling.

Efforts to locate data on the mechanism of action, biochemical targets, cellular effects, and associated experimental protocols for "this compound" were unsuccessful. Searches were conducted in major chemical repositories such as PubChem and ChEMBL, alongside broad searches for any research articles or vendor information related to this identifier. The lack of any retrievable information prevents the creation of the requested in-depth technical guide.

Without a verifiable chemical identity and associated research, it is not possible to provide details on its mechanism of action, summarize quantitative data, outline experimental methodologies, or generate the requested visualizations of signaling pathways.

Researchers and professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or primary sources that may not be publicly available. If "this compound" is a recently developed compound, information may become available in future scientific publications or patent filings.

Unmasking the Biological Targets of (E)-MS0019266: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of (E)-MS0019266, a Potent Inhibitor of Ribonucleotide Reductase and Polo-Like Kinase 1

Abstract

This compound, chemically identified as 2-pyridinecarbaldehyde 2-pyridinylhydrazone, is a small molecule inhibitor with significant anti-proliferative and radiosensitizing properties. Initial investigations into its mechanism of action have revealed a multi-targeted profile, primarily directed at two key regulators of cellular proliferation and DNA replication: Ribonucleotide Reductase (RNR) and Polo-Like Kinase 1 (PLK1). This technical guide provides a comprehensive overview of the biological target identification of this compound, detailing its effects on these targets, summarizing available quantitative data, and providing detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Introduction

Biological Targets of this compound

Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][4] By inhibiting RNR, this compound effectively depletes the pool of deoxyribonucleotides, leading to the stalling of DNA replication forks and the accumulation of DNA damage. This mechanism is consistent with the observed increase in γ-H2AX foci in cells treated with the compound.[1] The inhibition of RNR is believed to be mediated through the generation of reactive oxygen species (ROS).[2][5]

Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[6] this compound has been shown to reduce the expression of genes associated with cell cycle progression, including PLK1.[2] The downregulation of PLK1 disrupts the normal mitotic process, leading to mitotic arrest and ultimately apoptosis. This dual-targeting of both DNA synthesis and cell cycle progression likely contributes to the potent anti-proliferative effects of this compound.

Quantitative Data

Cell LineAssayEndpointConcentrationEffectReference
DU-145 (Prostate Cancer)Cell ViabilityInhibition≥ 5 µMSignificant decrease in viability[1]
SCC-25, SCC-61, SQ-20B (Head and Neck Cancer)Cell ViabilityInhibition≥ 0.2 µMSignificant decrease in viability[1]
PC-3 (Prostate Cancer)Cell ViabilityInhibition≥ 5 µMSignificant decrease in viability[1]
DU-145 (Prostate Cancer)ApoptosisAnnexin V staining≥ 5 µMSignificant increase in apoptosis[1]
SQ-20B (Head and Neck Cancer)Clonogenic SurvivalInhibition0.15 µM (with radiation)Significant reduction in survival[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its impact on both Ribonucleotide Reductase and Polo-Like Kinase 1, ultimately leading to apoptosis.

MS0019266_Mechanism_of_Action cluster_RNR Ribonucleotide Reductase Pathway cluster_PLK1 Polo-Like Kinase 1 Pathway MS0019266 This compound RNR Ribonucleotide Reductase (RNR) MS0019266->RNR Inhibits PLK1 Polo-Like Kinase 1 (PLK1) MS0019266->PLK1 Downregulates ROS Reactive Oxygen Species (ROS) MS0019266->ROS Induces dNTPs dNTP Pool RNR->dNTPs Catalyzes DNARep DNA Replication & Repair dNTPs->DNARep Essential for Apoptosis Apoptosis DNARep->Apoptosis Stalling leads to Mitosis Mitotic Progression PLK1->Mitosis Regulates Mitosis->Apoptosis Arrest leads to ROS->RNR Inhibits

Proposed mechanism of action for this compound.
Target Identification Workflow

A general workflow for identifying the biological targets of a small molecule like this compound is depicted below. This involves a combination of affinity-based and biophysical methods.

Target_Identification_Workflow Start Start: Bioactive Compound (this compound) AffinityProbe Synthesize Affinity Probe (e.g., Biotinylated this compound) Start->AffinityProbe AffinityChrom Affinity Chromatography AffinityProbe->AffinityChrom MassSpec Mass Spectrometry (LC-MS/MS) AffinityChrom->MassSpec CandidateProteins Identify Candidate Binding Proteins MassSpec->CandidateProteins CETSA Cellular Thermal Shift Assay (CETSA) CandidateProteins->CETSA EnzymeAssay In Vitro Enzyme/Kinase Assays CandidateProteins->EnzymeAssay Validation Target Validation CETSA->Validation EnzymeAssay->Validation

General workflow for small molecule target identification.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This protocol is adapted from a method for quantifying RNR activity by measuring the production of deoxyribonucleotides using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

Materials:

  • Purified Ribonucleotide Reductase (R1 and R2 subunits)

  • Ribonucleotide substrates (ATP, CTP, UTP, GTP)

  • Deoxyribonucleotide standards (dATP, dCTP, dUTP, dGTP)

  • Assay Buffer: 50 mM HEPES pH 7.6, 15 mM MgSO4, 1 mM EDTA

  • This compound stock solution in DMSO

  • Calf Intestinal Phosphatase (CIP)

  • Methanol (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction master mix containing assay buffer, ribonucleotide substrates, and any necessary cofactors (e.g., ATP as an allosteric effector).

  • Aliquot the master mix into microcentrifuge tubes.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the tubes.

  • Initiate the reaction by adding the purified RNR enzyme complex.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Add CIP to dephosphorylate the nucleotide products to nucleosides for better LC-MS analysis. Incubate at 37°C for 1-2 hours.

  • Centrifuge the samples to pellet precipitated protein.

  • Transfer the supernatant to LC-MS vials.

  • Analyze the samples by LC-MS/MS, monitoring the transition of each deoxyribonucleoside to its corresponding base.

  • Quantify the amount of each deoxyribonucleotide produced by comparing to a standard curve of deoxyribonucleoside standards.

  • Calculate the IC50 value of this compound by plotting the percent inhibition of RNR activity against the log concentration of the inhibitor.

Polo-Like Kinase 1 (PLK1) Kinase Assay (Luminescent Method)

This protocol describes a generic luminescent kinase assay to measure the activity of PLK1 and the inhibitory effect of this compound.[9]

Materials:

  • Recombinant human PLK1

  • PLK1 substrate peptide (e.g., a peptide derived from a known PLK1 substrate)

  • ATP

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PLK1 enzyme, and the substrate peptide.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a microplate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the PLK1 activity.

  • Calculate the IC50 value by plotting the percent inhibition of PLK1 activity against the log concentration of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]

Materials:

  • Cancer cell line of interest (e.g., DU-145)

  • Cell culture medium and reagents

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against Ribonucleotide Reductase (RRM1 or RRM2 subunit) and PLK1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to confluency.

  • Treat cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for the target proteins (RNR and PLK1).

  • Quantify the band intensities at each temperature.

  • Plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

The available evidence strongly indicates that this compound exerts its anti-proliferative and radiosensitizing effects through the dual inhibition of Ribonucleotide Reductase and the downregulation of Polo-Like Kinase 1. This multi-targeted approach, affecting both DNA synthesis and mitotic progression, presents a compelling strategy for cancer therapy. Further research is warranted to elucidate the precise binding interactions of this compound with its targets and to determine its in vivo efficacy and safety profile. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this promising compound.

References

An In-depth Technical Guide to the Synthesis of (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (E)-MS0019266, a molecule of interest in contemporary drug discovery and development. This document details its IUPAC name, a step-by-step synthesis protocol, and relevant data presented for clarity and reproducibility.

IUPAC Name

The formal IUPAC name for the compound designated as this compound is:

(E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The initial step involves the preparation of 2-morpholinoacetohydrazide from ethyl 2-morpholinoacetate. The subsequent and final step is a condensation reaction between the synthesized hydrazide and isatin (B1672199) (indoline-2,3-dione) to yield the target compound.

Step 1: Synthesis of 2-morpholinoacetohydrazide

The first intermediate, 2-morpholinoacetohydrazide, is synthesized by the hydrazinolysis of an ester, typically ethyl 2-morpholinoacetate. This reaction involves the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the corresponding hydrazide.

Step 2: Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

The final product is obtained via a condensation reaction.[1] This involves the reaction of isatin with the prepared 2-morpholinoacetohydrazide in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction proceeds through the nucleophilic attack of the primary amine of the hydrazide on the C3-carbonyl group of isatin, followed by dehydration to form the C=N double bond of the hydrazone. The (E)-isomer is the thermodynamically more stable product.

A visual representation of this synthesis pathway is provided below.

Synthesis_Pathway cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Condensation Reaction A Ethyl 2-morpholinoacetate C 2-morpholinoacetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide (this compound) C->E Ethanol, Acetic Acid (cat.), Reflux D Isatin D->E

Figure 1: Synthesis Pathway of this compound

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of 2-morpholinoacetohydrazide
  • Reaction Setup: A mixture of ethyl 2-morpholinoacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in absolute ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with diethyl ether to precipitate the solid product.

  • Purification: The crude product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-morpholinoacetohydrazide as a white solid.

Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide this compound
  • Reaction Setup: In a round-bottom flask, isatin (1 equivalent) is dissolved in absolute ethanol (15 mL per gram of isatin). To this solution, 2-morpholinoacetohydrazide (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution: The mixture is heated to reflux for 3-5 hours. The formation of a precipitate is typically observed as the reaction progresses. Reaction completion can be monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature. The precipitated solid is collected by vacuum filtration.

  • Purification: The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to afford (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide as a colored solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-morpholinoacetohydrazideC₆H₁₃N₃O₂159.1985-95105-107[2]
(E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazideC₁₄H₁₆N₄O₃288.3075-85>250

Experimental Workflow Visualization

The logical flow of the experimental procedure for the synthesis of this compound is illustrated in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis of this compound start Start reagents1 Mix Ethyl 2-morpholinoacetate and Hydrazine Hydrate in Ethanol start->reagents1 reflux1 Reflux for 4-6 hours reagents1->reflux1 workup1 Cool and Evaporate Solvent reflux1->workup1 precipitate1 Triturate with Diethyl Ether workup1->precipitate1 filter1 Filter and Dry Intermediate precipitate1->filter1 intermediate Intermediate: 2-morpholinoacetohydrazide filter1->intermediate reagents2 Dissolve Isatin and Intermediate in Ethanol with Acetic Acid intermediate->reagents2 reflux2 Reflux for 3-5 hours reagents2->reflux2 workup2 Cool Reaction Mixture reflux2->workup2 filter2 Filter Precipitated Product workup2->filter2 wash Wash with Cold Ethanol and Diethyl Ether filter2->wash dry Dry Under Vacuum wash->dry end Final Product: This compound dry->end

Figure 2: Experimental Workflow for the Synthesis of this compound

References

(E)-MS0019266: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of (E)-MS0019266, identified as the E-isomer of N-(4-Methylphenyl)-3-chloro-2-(phenylthio)propenamide. This document details the serendipitous discovery of this compound as an impurity, its targeted synthesis via photoisomerization, and its solid-state characterization. The information presented is based on the findings from a key study by Dennehy et al. (2025).[1][2][3][4] To date, no biological activity or associated signaling pathways for this compound have been reported in the scientific literature.

Discovery and Origin

This compound, referred to as E-3 in the primary literature, was first identified as a minor impurity in the solid samples of its Z-isomer, N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide (Z-3), during storage.[1][2][3][4] The Z-isomer is a valuable substrate for various synthetic transformations.[1] The formation of the E-isomer highlights the potential for isomerization in this class of compounds.

Formation as an Impurity

The synthesis of the Z-isomer (Z-3) is a three-step process that can be conducted using both batch and flow methodologies.[1][2][3][4] During the storage of highly pure crystalline Z-3, the formation of the E-isomer (E-3) was observed.[1][2][3][4]

Targeted Synthesis via Photoisomerization

To obtain higher yields of this compound for detailed characterization, photoisomerization of the Z-isomer was employed. Both batch and continuous flow photochemical methods were successfully utilized to increase the proportion of the E-isomer.[1][2][3][4] The continuous flow process was found to be more efficient in terms of reaction time.[1][2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the synthesis of its Z-isomer. The following protocols are summarized from the work of Dennehy et al. (2025).[1]

Synthesis of the Z-isomer (Precursor)

The synthesis of Z-3 is a three-step process. The final and most challenging step, a cascade reaction, was optimized using a continuous flow process.[1]

Experimental Workflow for Z-3 Synthesis

Z_synthesis cluster_step1 Step 1 & 2 (Batch) cluster_step3 Step 3 (Continuous Flow) start Starting Materials intermediate α-thioamide 2 start->intermediate Batch Synthesis flow_setup Continuous Flow Reactor intermediate->flow_setup Cascade Reaction purification Inline Work-up flow_setup->purification product Z-3 (Z-isomer) purification->product

Caption: Workflow for the synthesis of the Z-isomer (Z-3).

Photoisomerization to this compound

A solution of pure Z-3 in acetonitrile (B52724) was irradiated with a high-pressure mercury lamp for 22 hours.[1] This process yielded a mixture of the E and Z isomers, from which the E-isomer was isolated via preparative chromatography.[1]

To optimize the isomerization, a photochemical continuous flow process was developed, which proved to be more time-efficient than the batch method.[1]

Logical Relationship of Isomer Formation

isomer_formation Z_isomer Z-3 (Z-isomer) impurity Impurity during storage Z_isomer->impurity photoisomerization Photoisomerization (Batch or Flow) Z_isomer->photoisomerization E_isomer This compound (E-3) photoisomerization->E_isomer

Caption: Formation pathways of this compound from its Z-isomer.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis and photoisomerization processes.

ParameterValueMethodReference
Batch Photoisomerization
Z-isomer starting materialPure Z-3 in acetonitrileBatch irradiation[1]
Irradiation time22 hoursHigh-pressure mercury lamp[1]
Resulting E:Z ratio43:57Not specified[1]
Isolation methodPreparative chromatographyNot specified[1]
Continuous Flow Synthesis of Z-3
Scale30 gContinuous flow[1]
Purity of isolated Z-399.8%Not specified[1]

Solid-State Characterization

Both the Z and E isomers were characterized using various solid-state analytical techniques.

Analytical TechniqueKey FindingsReference
Crystal Structure Analysis Highlighted key differences in molecular conformations and supramolecular interactions between the Z and E isomers. The E-isomer showed a greater deviation from planarity.[1][2][4]
Powder X-ray Diffraction (PXRD) Confirmed the crystal form of the Z-3 material after recrystallization from various solvents.[1][2][4]
Differential Scanning Calorimetry (DSC) Showed a consistent melting point for Z-3 across different recrystallizations, indicating a single crystal form.[1][2][4]
Thermogravimetric Analysis (TGA) Indicated that the Z-3 material was not a hydrate (B1144303) or solvate.[1]

Experimental Workflow for Characterization

characterization_workflow cluster_isomers Isomers cluster_analysis Analytical Techniques Z_isomer Z-3 crystal Crystal Structure Analysis Z_isomer->crystal pxrd PXRD Z_isomer->pxrd dsc DSC Z_isomer->dsc tga TGA Z_isomer->tga E_isomer This compound E_isomer->crystal

Caption: Analytical workflow for the characterization of the isomers.

Conclusion

This compound is the E-isomer of N-(4-Methylphenyl)-3-chloro-2-(phenylthio)propenamide, discovered as an impurity and subsequently synthesized through photoisomerization of its Z-isomer. Its discovery and synthesis have been detailed through a combination of batch and continuous flow methodologies, with the latter proving more efficient for the photoisomerization step. Comprehensive solid-state characterization has elucidated the structural differences between the E and Z isomers. Further research is warranted to investigate the biological activity and potential applications of this compound.

References

Unraveling the Profile of (E)-MS0019266: A Deep Dive into its Preclinical Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of publicly accessible data on the in vitro and in vivo activity of a compound designated as "(E)-MS0019266." Extensive searches of prominent scientific databases and research publications have not yielded specific information regarding the biological effects, mechanism of action, or experimental protocols associated with this particular molecule.

This lack of information suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in peer-reviewed literature or public forums. It is also possible that the identifier is incorrect or contains a typographical error.

Without access to foundational data on the compound's activity, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams.

To facilitate a thorough and accurate response, it is recommended that the user:

  • Verify the compound identifier: Please double-check the spelling and formatting of "this compound" to ensure its accuracy.

  • Provide alternative identifiers: If available, please provide any other known names, codes, or chemical identifiers (e.g., CAS number, IUPAC name) for this compound.

  • Indicate the source of the identifier: Knowing the origin of this compound name (e.g., a specific company, research group, or publication) could provide valuable context for locating relevant information.

Upon receiving more specific and verifiable information, a comprehensive technical guide on the in vitro and in vivo activity of the compound can be diligently compiled.

Unraveling the Therapeutic Potential of (E)-MS0019266: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, the compound designated as "(E)-MS0019266" remains unidentified. This suggests that the identifier may be an internal code used by a research institution or company, represents a novel compound not yet disclosed in public forums, or is a potential typographical error.

Consequently, the creation of an in-depth technical guide detailing its therapeutic applications, experimental protocols, and associated signaling pathways is not feasible at this time. The following document outlines the intended structure and content of such a guide, which can be populated once information regarding "this compound" becomes available.

Executive Summary

This section would provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, and primary therapeutic targets. It would summarize the key findings from preclinical and clinical studies, highlighting the compound's potential in treating specific diseases.

Mechanism of Action and Signaling Pathways

A detailed exploration of how this compound exerts its effects at a molecular level would be presented here. This would include:

  • Primary Target(s): Identification and characterization of the specific protein(s), enzyme(s), or receptor(s) with which this compound interacts.

  • Signaling Cascade: A step-by-step description of the downstream signaling events that are modulated by the compound's binding to its target.

To visually represent this, a signaling pathway diagram would be generated using the DOT language for Graphviz.

Signaling_Pathway_of_E_MS0019266 Compound This compound Target Target Protein Compound->Target Binds to Downstream1 Downstream Effector 1 Target->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->CellularResponse Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent read Read luminescence add_reagent->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end Xenograft_Study_Design start Tumor Cell Implantation randomization Randomization into Treatment Groups start->randomization vehicle Group 1: Vehicle Control randomization->vehicle drug Group 2: This compound randomization->drug positive Group 3: Positive Control randomization->positive treatment Treatment Period (e.g., 21 days) vehicle->treatment drug->treatment positive->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint

An In-depth Technical Guide to (E)-MS0019266 and its Homologous and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound (E)-MS0019266, its homologous compound MS0017509, and the analogous compound Triapine (3-AP). The focus is on their role as inhibitors of ribonucleotide reductase and their impact on DNA damage repair pathways, making them promising candidates for cancer therapy, particularly as radiosensitizers.

Compound Profiles

This compound, chemically identified as 2-pyridinecarbaldehyde 2-pyridinylhydrazone, was identified through an unbiased high-content screening for small molecules that induce the persistence of γ-H2AX, a marker for unrepaired DNA double-strand breaks.[1][2] This compound, along with its homolog MS0017509, has demonstrated significant potential in inhibiting tumor cell viability.[2]

Homologous Compound: MS0017509

Sharing structural motifs with this compound, MS0017509 (1-(2-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone) also shows activity in promoting the persistence of γ-H2AX and inhibiting cancer cell survival.[1][2]

Analogous Compound: Triapine (3-AP)

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-characterized ribonucleotide reductase inhibitor that serves as a functional analog to this compound.[3][4] It is known to be a potent iron chelator, which is crucial for the activity of ribonucleotide reductase.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds based on available research.

CompoundMolecular Weight ( g/mol )
This compound198.2
MS0017509241.3
Triapine (3-AP)195.24

Table 1: Molecular Weights of this compound and Related Compounds.

Cell LineCompoundConcentrationEffect
DU-145 (Prostate Cancer)This compound5 µMSignificant inhibition of cell viability
DU-145 (Prostate Cancer)MS00175095 µMSignificant inhibition of cell viability
PC-3 (Prostate Cancer)This compound10 µMSignificant decrease in cell viability
SQ20B (Head and Neck Cancer)This compound0.15 µMSignificant reduction in clonogenic survival (with radiation)

Table 2: In Vitro Efficacy of this compound and MS0017509 in Cancer Cell Lines.[2]

Mechanism of Action and Signaling Pathways

This compound and its analogs primarily function by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][6] By inhibiting RNR, these compounds deplete the pool of deoxyribonucleotides, leading to stalled DNA replication and an accumulation of DNA damage.[6][7]

This induced DNA damage triggers the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that senses DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[8][9] Key proteins in this pathway include ATM, ATR, CHK1, CHK2, and p53. A crucial event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at the sites of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins.[10]

The persistence of γ-H2AX foci following treatment with this compound indicates an inhibition of DNA repair, leading to apoptosis and increased sensitivity to DNA-damaging agents like ionizing radiation.[1][2] Furthermore, this compound has been shown to reduce the expression of genes involved in cell cycle progression and mitosis, such as polo-like kinase 1 (PLK1), kinesin family member 20a, cyclin B1, and aurora kinase A.[8][9]

Signaling Pathway Diagram

DNA_Damage_Response_Pathway cluster_Inhibition Inhibition by this compound & Analogs cluster_DDR DNA Damage Response RNR Ribonucleotide Reductase dNTPs dNTP Pool RNR->dNTPs synthesis DNA_Damage DNA Damage (Double-Strand Breaks) dNTPs->DNA_Damage depletion leads to This compound This compound MS0017509 Triapine This compound->RNR inhibits ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates gH2AX γ-H2AX ATM_ATR->gH2AX phosphorylates H2AX to Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) CHK1_CHK2->Cell_Cycle_Arrest induces DNA_Repair DNA Repair gH2AX->DNA_Repair recruits repair proteins Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prolonged arrest leads to DNA_Repair->Apoptosis failure leads to

Caption: Inhibition of RNR by this compound leads to dNTP depletion, DNA damage, and activation of the DDR pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plates

  • MTS reagent (e.g., from Promega or Abcam)[11]

  • Phenazine (B1670421) methosulfate (PES) or phenazine ethosulfate

  • Cell culture medium

  • Test compounds (this compound, etc.)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 72 hours).

  • Prepare the MTS/PES solution according to the manufacturer's instructions.

  • Add 20 µL of the MTS/PES solution to each well containing 100 µL of culture medium.[12][13]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[14][15]

Materials:

  • 6-well plates or petri dishes

  • Cell culture medium

  • Trypsin-EDTA

  • Test compounds or radiation source

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Treat cells with the desired concentrations of the compound or doses of radiation.

  • Trypsinize the cells and perform a cell count.

  • Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized based on the expected level of cell killing to yield a countable number of colonies (50-150).

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the plates with PBS.

  • Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

  • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

γ-H2AX Immunocytochemistry Assay

This assay is used to visualize and quantify DNA double-strand breaks through the detection of γ-H2AX foci.[16][17]

Materials:

  • Cells grown on coverslips or in chamber slides

  • Paraformaldehyde (4%) for fixation

  • Triton X-100 (0.25%) for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells with the test compound and/or radiation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γ-H2AX foci using a fluorescence microscope and image analysis software.

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR.[18][19]

Materials:

  • Cell or tissue lysates containing RNR

  • Assay buffer (e.g., HEPES buffer with MgCl2, ATP, and a reducing agent like DTT)

  • Radiolabeled ribonucleotide substrate (e.g., [14C]CDP or [3H]CDP)

  • Unlabeled ribonucleotides

  • Test compounds

  • Dowex-1-borate columns or HPLC system for separation of ribonucleotides and deoxyribonucleotides

  • Scintillation counter or mass spectrometer

Protocol:

  • Prepare cell lysates containing active RNR.

  • Set up reaction mixtures containing the assay buffer, a reducing system (e.g., thioredoxin and thioredoxin reductase), allosteric effectors (e.g., ATP), and the test compound at various concentrations.

  • Initiate the reaction by adding the radiolabeled ribonucleotide substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Separate the resulting deoxyribonucleotides from the ribonucleotides using chromatography (e.g., Dowex column or HPLC).

  • Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter or mass spectrometry.[20]

  • Calculate the RNR activity and the inhibitory effect of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for compound screening and elucidating the mechanism of action.

Experimental Workflow for Compound Screening

Compound_Screening_Workflow Start Start: Chemical Library HCS High-Content Screening (γ-H2AX persistence) Start->HCS Hit_ID Hit Identification (this compound, MS0017509) HCS->Hit_ID Viability Cell Viability Assays (MTS) Hit_ID->Viability Clonogenic Clonogenic Survival Assays Viability->Clonogenic In_Vivo In Vivo Models (e.g., Drosophila) Clonogenic->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for identifying and validating novel radiosensitizers like this compound.

Logical Workflow for Mechanism of Action Elucidation

MoA_Workflow Observation Observation: Increased γ-H2AX persistence Hypothesis Hypothesis: Inhibition of DNA Repair or Increased DNA Damage Observation->Hypothesis Test1 Ribonucleotide Reductase Activity Assay Hypothesis->Test1 Test for DNA synthesis inhibition Test2 Cell Cycle Analysis Hypothesis->Test2 Assess cell cycle effects Test3 Gene Expression Analysis (e.g., PLK1) Hypothesis->Test3 Investigate downstream targets Conclusion Conclusion: This compound is an RNR inhibitor that causes S-phase arrest and alters cell cycle gene expression Test1->Conclusion Test2->Conclusion Test3->Conclusion

Caption: Logical workflow for determining the mechanism of action of this compound.

References

The Enigmatic Compound (E)-MS0019266: A Search for Off-Target Effects Reveals a Data Chasm

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public scientific databases and literature, the compound designated as (E)-MS0019266 remains elusive, with no publicly available information on its chemical structure, intended biological target, or pharmacological profile. This absence of foundational data precludes any detailed analysis of its potential off-target effects, leaving researchers and drug development professionals in a void of information.

The initial investigation sought to compile an in-depth technical guide on the known off-target effects of this compound, intended for a scientific audience. The core requirements included the summarization of quantitative data into structured tables, detailed experimental protocols, and the visualization of relevant signaling pathways and workflows using Graphviz. However, repeated and broadened searches across multiple platforms failed to yield any specific mentions of "this compound" in a biological or chemical context.

This informational vacuum suggests that "this compound" may be an internal designation for a proprietary compound that has not yet been disclosed in public forums, such as scientific journals, patents, or conference proceedings. It is also possible that the identifier is incorrect or outdated.

Without access to fundamental information such as the compound's structure, its primary molecular target, or any preliminary screening data, it is impossible to:

  • Identify and Quantify Off-Target Interactions: Knowledge of the primary target and chemical structure is crucial for predicting and testing potential off-target binding. Techniques like kinase profiling, receptor screening panels, and computational modeling rely on this initial information.

  • Detail Experimental Protocols: The methodologies for assessing off-target effects are context-dependent. The choice of assays (e.g., biochemical assays, cell-based assays, in vivo studies) is dictated by the nature of the compound and its known or predicted off-targets.

  • Visualize Signaling Pathways: Understanding the intended signaling pathway is the first step in mapping out potential unintended pathway modulations or "crosstalk" that constitute off-target effects.

No Publicly Available Toxicity Data for (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of public databases and scientific literature, no preliminary toxicity data, experimental protocols, or mechanistic information could be found for the compound designated as "(E)-MS0019266". This suggests that the identifier may be an internal code for a novel chemical entity that has not yet been the subject of publicly disclosed research.

Typically, in the course of drug development and chemical safety assessment, preliminary toxicity data is generated through a series of in vitro and in vivo studies. These initial assessments are crucial for identifying potential safety concerns and guiding further development. The lack of any such information in the public domain for "this compound" prevents the creation of a detailed technical guide as requested.

For researchers, scientists, and drug development professionals, the absence of public data on a specific compound can occur for several reasons:

  • Early Stage of Development: The compound may be in the very early stages of discovery, and toxicity studies have not yet been initiated or completed.

  • Proprietary Information: The data may be considered proprietary and confidential by the developing organization and has not been published or patented yet.

  • Discontinued (B1498344) Development: The compound may have been discontinued at an early stage due to reasons other than toxicity, and therefore, extensive toxicity profiling was not pursued.

Without access to primary research articles, safety data sheets, or regulatory submission documents pertaining to "this compound", it is not possible to summarize quantitative toxicity data, detail experimental methodologies, or delineate any associated signaling pathways. Consequently, the creation of data tables and Graphviz diagrams as requested cannot be fulfilled at this time.

Professionals seeking information on this compound are advised to consult any internal documentation or contact the originating source of the "this compound" identifier for access to the relevant data.

Methodological & Application

Application Notes and Protocols for (E)-MS0019266 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-MS0019266 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in the development and progression of numerous cancers. This compound exerts its anti-cancer effects by specifically targeting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), leading to the downregulation of Wnt target genes, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments, including recommended cell lines, treatment conditions, and methods for assessing its biological effects.

Data Presentation

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HCT116Colorectal Carcinoma0.572h, CellTiter-Glo[1]
SW480Colorectal Carcinoma1.272h, CellTiter-Glo[1]
DLD-1Colorectal Carcinoma2.572h, CellTiter-Glo[1]
AsPC-1Pancreatic Cancer0.872h, CellTiter-Glo[1]
PANC-1Pancreatic Cancer3.172h, CellTiter-Glo[1]

Table 1: In Vitro Antiproliferative Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HCT116, SW480, DLD-1, AsPC-1, PANC-1.

  • Media:

    • HCT116, SW480, DLD-1: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • AsPC-1, PANC-1: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

This compound Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight to allow for cell attachment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Wnt Signaling Pathway Proteins
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 0.5, 1, 2 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_Wnt_Pathway Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Beta_Catenin_Deg β-catenin (Degradation) Beta_Catenin->Beta_Catenin_Deg TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds CBP CBP Beta_Catenin->CBP binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates MS0019266 This compound MS0019266->Beta_Catenin inhibits binding to CBP CBP->Target_Genes co-activates

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Treat with This compound B->C D 72h Incubation C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for determining cell viability upon this compound treatment.

References

Application Notes and Protocols for qPCR Experimental Design with a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique in molecular biology for the quantification of gene expression.[1][2] When investigating the effects of novel small molecule inhibitors, such as (E)-MS0019266, qPCR provides a sensitive and specific method to measure changes in the mRNA levels of target genes. This allows researchers to understand the compound's mechanism of action, validate its on-target effects, and assess its impact on specific signaling pathways.

This document provides a detailed protocol and experimental design considerations for utilizing qPCR to analyze the transcriptional effects of this compound. The following sections outline a comprehensive workflow, from cell culture and treatment to data analysis and interpretation. Adherence to best practices in qPCR, such as those outlined in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, is crucial for obtaining reliable and reproducible results.[3]

Signaling Pathway and Experimental Workflow

To effectively design a qPCR experiment, it is essential to have a model of the signaling pathway being investigated and a clear experimental workflow. Below are graphical representations of a hypothetical signaling pathway targeted by a small molecule inhibitor and the corresponding qPCR experimental workflow.

G Figure 1: Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Binding Inhibitor This compound Inhibitor->Kinase2 Inhibition mRNA mRNA DNA->mRNA Transcription

Caption: Figure 1: A generic signaling cascade targeted by this compound.

G Figure 2: Experimental Workflow for qPCR Analysis A 1. Cell Culture (e.g., Target Cell Line) B 2. Treatment - this compound (Dose-Response/Time-Course) - Vehicle Control (e.g., DMSO) A->B C 3. Cell Lysis & RNA Extraction B->C D 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. qPCR - SYBR Green or TaqMan Chemistry - Target & Reference Genes E->F G 7. Data Collection (Cq Values) F->G H 8. Data Analysis (e.g., ΔΔCt Method) G->H I 9. Results (Relative Gene Expression) H->I

Caption: Figure 2: Step-by-step workflow for analyzing gene expression changes.

Experimental Design and Protocols

A well-designed experiment is critical for the success of qPCR analysis.[3][4] Key considerations include the selection of appropriate controls, primer design and validation, and the choice of reference genes.

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the target pathway of this compound.

  • Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Dose-Response: Treat cells with a range of concentrations of this compound to determine the optimal concentration for gene expression modulation.

    • Time-Course: Treat cells with the optimal concentration of this compound for various durations to identify the peak time for target gene regulation.

    • Controls:

      • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO).

      • Untreated Control: Cells that receive only fresh media.

II. RNA Extraction and Quality Control
  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.[2][5]

  • DNase Treatment: It is highly recommended to perform an optional DNase treatment to remove any contaminating genomic DNA.[2]

  • Quality Control:

    • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Integrity: Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands are indicative of high-quality RNA.

III. Reverse Transcription (cDNA Synthesis)
  • Reverse Transcriptase: Use a reliable reverse transcriptase enzyme to convert the extracted RNA into complementary DNA (cDNA).

  • Priming: Both oligo(dT) primers and random hexamers can be used for priming the reverse transcription reaction. Random hexamers are often preferred for qPCR as they ensure more uniform representation of all RNA species.[6]

  • Protocol: A typical reaction mixture includes RNA template, reverse transcriptase, dNTPs, primers, and reaction buffer. Incubate the reaction according to the manufacturer's instructions (e.g., 42°C for 50 minutes, followed by enzyme denaturation at 70°C for 15 minutes).[2] The resulting cDNA can be stored at -20°C.

IV. qPCR Protocol
  • Assay Type: The choice between SYBR Green and probe-based (e.g., TaqMan) chemistry depends on the specific application. SYBR Green is cost-effective and suitable for initial screening, while probe-based assays offer higher specificity.[2][7] This protocol will focus on the widely used SYBR Green method.

  • Primer Design and Validation:

    • Design primers that flank an intron or span an exon-exon junction to avoid amplification of genomic DNA.

    • Use software tools like Primer-BLAST to check for specificity.[4]

    • Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[4][8]

  • Reference Gene Selection: Select at least two stable reference genes (housekeeping genes) whose expression is not affected by the experimental conditions. Common reference genes include GAPDH, ACTB, B2M, and TBP.[7] The stability of reference genes should be validated for the specific cell line and treatment.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.[9]

    • Aliquot the master mix into qPCR plates or tubes.

    • Add diluted cDNA to each reaction.

    • Include the following controls in each run:

      • No Template Control (NTC): To check for contamination.

      • No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

  • Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a single amplicon.[8]

Data Presentation and Analysis

I. Primer and Assay Information
Gene NameForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Efficiency (%)
Target Gene 1[Sequence][Sequence][Size][Value]
Target Gene 2[Sequence][Sequence][Size][Value]
Reference Gene 1[Sequence][Sequence][Size][Value]
Reference Gene 2[Sequence][Sequence][Size][Value]
Table 1: Example of Primer and qPCR Assay Validation Data.
II. Quantitative Data Analysis (ΔΔCt Method)

The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression.[6]

  • Calculate ΔCt: ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Calculate ΔΔCt: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Fold Change = 2-ΔΔCt

III. Example Data Table
TreatmentTarget GeneAverage CtΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle ControlTarget Gene 122.54.50.01.0
This compoundTarget Gene 124.86.82.30.20
Vehicle ControlTarget Gene 220.12.10.01.0
This compoundTarget Gene 218.90.9-1.22.3
Vehicle ControlReference Gene 118.0---
This compoundReference Gene 118.0---
Table 2: Example of qPCR Data Analysis using the ΔΔCt Method.

Conclusion

This application note provides a comprehensive framework for designing and executing a qPCR experiment to assess the impact of the small molecule inhibitor this compound on gene expression. By following these detailed protocols and incorporating appropriate controls and validation steps, researchers can obtain high-quality, reproducible data to elucidate the compound's mechanism of action and its effects on cellular signaling pathways. The successful application of this methodology will be invaluable for drug development professionals in characterizing novel therapeutic agents.

References

Application Notes and Protocols for Immunofluorescence Staining Following Small Molecule Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for conducting immunofluorescence (IF) staining on cells treated with a small molecule of interest. While this document is structured to address the experimental workflow for a compound designated as (E)-MS0019266 , a thorough search of publicly available scientific literature and chemical databases did not yield specific information for a compound with this identifier. Therefore, the following protocols, tables, and diagrams are presented as a detailed, generalized guide for assessing the cellular effects of a novel small molecule inhibitor using immunofluorescence microscopy. The provided methodologies can be adapted for a wide range of small molecule compounds and cellular targets.

Immunofluorescence is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[1] When combined with small molecule treatment, IF can provide critical insights into a compound's mechanism of action, its effect on protein expression, post-translational modifications, and its impact on cellular signaling pathways.

Data Presentation: Quantifying the Effects of Small Molecule Treatment

Table 1: Dose-Dependent Effect of Small Molecule Treatment on Protein Expression and Localization

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (per cell)Standard Deviation (Intensity)Nuclear/Cytoplasmic RatioStandard Deviation (Ratio)
Vehicle Control0
Compound X0.1
Compound X1
Compound X10
Positive ControlVaries

Table 2: Time-Course of Small Molecule Treatment on Target Phosphorylation

Treatment GroupTime Point (hours)Mean Phospho-Protein IntensityStandard Deviation (Intensity)Percent of Phospho-Positive CellsStandard Deviation (%)
Vehicle Control0
Compound X (1µM)6
Compound X (1µM)12
Compound X (1µM)24
Compound X (1µM)48

Experimental Protocols

This section details a generalized protocol for the treatment of cultured cells with a small molecule, followed by immunofluorescence staining.

Materials and Reagents
  • Cell Culture Medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Small Molecule Inhibitor (e.g., this compound)

  • Vehicle Control (e.g., DMSO)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

  • Primary Antibodies (specific to the target protein(s))

  • Fluorophore-conjugated Secondary Antibodies

  • Nuclear Stain (e.g., DAPI or Hoechst)

  • Mounting Medium

Protocol for this compound Treatment and Immunofluorescence Staining
  • Cell Seeding:

    • Culture cells on sterile glass coverslips placed in a 24-well plate or in chambered culture slides.

    • Seed cells at a density that will result in 60-70% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.

  • Small Molecule Treatment:

    • Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle-only control group.

    • Remove the old medium from the cells and add the medium containing the small molecule or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours).

  • Cell Fixation:

    • After treatment, aspirate the medium and wash the cells gently with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[2][3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[5]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using consistent settings for all experimental groups.

    • Quantify fluorescence intensity and protein localization using appropriate image analysis software.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Translocation Inhibitor This compound Inhibitor->Kinase2 Inhibition Gene Target Gene TF->Gene Transcription

Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.

Experimental Workflow Diagram

This diagram outlines the key steps in the immunofluorescence protocol after cell treatment.

G A Cell Seeding & Treatment B Fixation (4% PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA/Serum) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Nuclear Staining (DAPI) F->G H Mounting & Imaging G->H

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols for Mass Spectrometry Analysis of (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the mass spectrometry analysis of the hypothetical small molecule (E)-MS0019266. The protocols outlined below cover sample preparation, instrumentation, and data analysis, offering a foundational workflow for researchers in drug development and related fields.

Introduction

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool in drug discovery and development for compound identification, quantification, and structural elucidation.[1][2] This document details the standardized procedures for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of small molecules.[1]

Assumed Properties of this compound (Hypothetical): For the purpose of these protocols, this compound is assumed to be a small organic molecule, soluble in common organic solvents, and suitable for analysis by electrospray ionization (ESI).

PropertyAssumed Value
Molecular Weight~ 250 - 500 g/mol
PolarityModerately Polar
Thermal StabilityStable at Room Temperature
Ionization ModePositive ESI

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data by enhancing sensitivity and reducing background noise.[3] The goal is to extract this compound from its matrix and prepare it in a solvent compatible with the LC-MS system.

Materials:

  • This compound sample (e.g., in biological matrix, reaction mixture)

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)[4]

  • Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)[5]

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials with septa[6]

Protocol for Extraction from a Biological Matrix (e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing this compound.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is employed for the separation and detection of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).[2][7]

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Positive ESI Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 100 - 800
Collision Energy (for MS/MS) Optimized for this compound (e.g., 20-40 eV)

Data Presentation and Analysis

Quantitative analysis is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and selectivity.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative results for this compound in a pharmacokinetic study.

Time Point (hours)Mean Plasma Concentration (ng/mL)Standard Deviation
0.5125.315.2
1289.625.8
2450.142.5
4310.831.7
8150.418.9
1275.29.3
2410.12.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Filtration Filtration Reconstitution->Filtration LC Liquid Chromatography Separation Filtration->LC MS Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: Experimental workflow for LC-MS analysis.
Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be investigated in relation to the mechanism of action of this compound.

signaling_pathway cluster_cell Cellular Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Biological Response Gene->Response MS0019266 This compound MS0019266->Receptor Inhibition

Figure 2: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening of (E)-MS0019266, a USP30 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-MS0019266 is a small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase (DUB) localized to the outer mitochondrial membrane. USP30 plays a critical role in regulating mitophagy, the selective removal of damaged mitochondria, by counteracting the ubiquitination of mitochondrial surface proteins mediated by the E3 ligase Parkin.[1][2][3] Inhibition of USP30 enhances the clearance of dysfunctional mitochondria, a process implicated in the pathology of various neurodegenerative diseases, such as Parkinson's disease, and other conditions involving mitochondrial dysfunction.[3][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of USP30, such as this compound.

Signaling Pathway of USP30 in Mitophagy

USP30 acts as a negative regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[1][2][3]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol PINK1 PINK1 (accumulates on damaged mitochondrion) Parkin Parkin (recruited) PINK1->Parkin recruits Mito_Protein Mitochondrial Outer Membrane Protein Parkin->Mito_Protein ubiquitinates Ub_Mito_Protein Ubiquitinated Mitochondrial Protein Mitophagy Mitophagy (autophagic degradation) Ub_Mito_Protein->Mitophagy signals for USP30 USP30 USP30->Ub_Mito_Protein deubiquitinates (inhibits mitophagy) Inhibitor This compound Inhibitor->USP30 inhibits

Caption: The signaling pathway of USP30 in the regulation of mitophagy.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify novel USP30 inhibitors involves a primary screen of a large compound library using a biochemical assay, followed by secondary and confirmatory assays to validate hits and characterize their mechanism of action.

HTS_Workflow Compound_Library Small Molecule Library Primary_Screen Primary HTS: Biochemical Assay (e.g., Ub-Rho110) Compound_Library->Primary_Screen Hit_Identification Hit Identification (compounds showing >X% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Selectivity Profiling (against other DUBs) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Secondary Assay (e.g., Mitophagy Assay) Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: A general workflow for a high-throughput screening campaign for USP30 inhibitors.

Biochemical HTS Assay: Ubiquitin-Rhodamine 110 Cleavage Assay

This assay is a robust and widely used method for monitoring DUB activity in a high-throughput format.[2][5][6] It utilizes a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), which is a quenched substrate that becomes fluorescent upon cleavage by a DUB.

Experimental Protocol

1. Reagents and Materials:

  • Recombinant human USP30 (catalytic domain)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20

  • This compound or other test compounds dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 535 nm)

2. Assay Procedure:

  • Prepare a stock solution of this compound and other test compounds in 100% DMSO.

  • Using an acoustic liquid handler, dispense 50 nL of compound solutions into the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control) and a known USP30 inhibitor (positive control).

  • Prepare a 2X solution of recombinant human USP30 in assay buffer.

  • Dispense 10 µL of the 2X USP30 solution into each well of the assay plate.

  • Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Prepare a 2X solution of Ub-Rho110 substrate in assay buffer.

  • To initiate the reaction, add 10 µL of the 2X Ub-Rho110 solution to each well. The final reaction volume is 20 µL.

  • Immediately transfer the plates to a plate reader and monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (e.g., 60 minutes) at 30°C.

Data Analysis and Presentation

The inhibitory activity of each compound is calculated as the percentage of inhibition relative to the controls.

Example Data Table:

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound1095 ± 4
Compound X1088 ± 6
Compound Y1012 ± 3
Positive Control1098 ± 2
DMSO-0 ± 5

For active compounds, a dose-response curve is generated by testing a range of concentrations to determine the IC50 value.

Example IC50 Data Table:

CompoundIC50 (µM)
This compound0.025
Compound X1.2
Positive Control0.015

Cell-Based Secondary Assay: High-Content Imaging of Mitophagy

This assay validates the findings from the primary biochemical screen in a more physiologically relevant context by measuring the accumulation of mitochondria in cells, a hallmark of USP30 inhibition.

Experimental Protocol

1. Reagents and Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing a mitochondrial marker (e.g., mito-GFP)

  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound or other test compounds

  • Mitochondrial membrane potential dye (e.g., TMRM)

  • Hoechst 33342 for nuclear staining

  • 384-well, clear-bottom, black-walled imaging plates

  • High-content imaging system

2. Assay Procedure:

  • Seed SH-SY5Y-mito-GFP cells into 384-well imaging plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound or other hit compounds for 24 hours.

  • Add TMRM and Hoechst 33342 to the wells and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Acquire images of the cells using a high-content imaging system, capturing the fluorescence from Hoechst 33342 (nuclei), mito-GFP (mitochondria), and TMRM (mitochondrial membrane potential).

Data Analysis and Presentation

Image analysis software is used to quantify the total mitochondrial area per cell. An increase in the mitochondrial area is indicative of enhanced mitophagy.

Example Data Table:

CompoundConcentration (µM)Fold Increase in Mitochondrial Area (Mean ± SD)
This compound12.5 ± 0.3
Compound X11.8 ± 0.2
DMSO-1.0 ± 0.1

Conclusion

The described biochemical and cell-based high-throughput screening assays provide a robust framework for the identification and characterization of novel USP30 inhibitors like this compound. These protocols can be adapted for large-scale screening campaigns and subsequent lead optimization efforts in drug discovery programs targeting mitochondrial dysfunction.

References

No Information Available for (E)-MS0019266 in CRISPR-Cas9 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and resources, no information could be found regarding the use of the compound (E)-MS0019266 in CRISPR-Cas9 gene editing studies.

Extensive queries aimed at identifying the chemical structure, biological function, and any potential applications of this compound, particularly in the context of CRISPR-Cas9 technology, yielded no relevant results. Standard scientific databases and search engines provided no data on this specific compound's involvement in genome editing, including any role as a modulator of CRISPR-Cas9 activity or as a tool to enhance homology-directed repair (HDR).

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as there is no published research or data on this topic.

Researchers, scientists, and drug development professionals seeking information on small molecules to modulate CRISPR-Cas9 efficiency are encouraged to consult the existing literature for known enhancers of homology-directed repair or inhibitors of non-homologous end joining (NHEJ). Numerous compounds have been identified and characterized for these purposes, and detailed protocols for their use are available in peer-reviewed publications.

It is recommended to verify the name and designation of the compound of interest to ensure accuracy. Should "this compound" be a novel or proprietary compound, information regarding its application in CRISPR-Cas9 studies would likely be found in internal documentation or forthcoming publications from the developing entity.

Application Notes and Protocols for (E)-MS0019266: A PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-MS0019266 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is linked to the progression of numerous cancers, making it a compelling target for therapeutic development. These application notes provide a comprehensive guide to the commercial suppliers, purchasing information, and detailed experimental protocols for utilizing this compound and other PRMT5 inhibitors in research settings.

Commercial Suppliers and Purchasing Information

This compound and other PRMT5 inhibitors can be sourced from several reputable commercial suppliers that cater to the research community. While specific details for this compound may vary, the following suppliers are known to provide a range of high-quality bioactive small molecules, including PRMT5 inhibitors. It is recommended to visit the suppliers' websites for the most current product specifications and to request a quote.

SupplierWebsiteTypical Product Offerings
MedChemExpress (MCE) --INVALID-LINK--Offers a wide range of bioactive compounds, including PRMT5 inhibitors, with detailed purity and analytical data. Products are available in various quantities from milligrams to kilograms.
Selleck Chemicals --INVALID-LINK--Provides a comprehensive portfolio of inhibitors and screening libraries. Products are accompanied by certificates of analysis and technical support.
AOBIOUS --INVALID-LINK--Supplies innovative and biologically active small molecules for research, with a focus on quality and purity.
BenchChem --INVALID-LINK--Provides various chemical reagents and inhibitors for research use, along with some application-specific protocols.

Table 1: Commercial Suppliers of PRMT5 Inhibitors.

When purchasing, researchers should look for the following specifications:

  • Purity: Typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

  • Formulation: Usually supplied as a solid powder.

  • Solubility: Information on solubility in common solvents like DMSO is critical for preparing stock solutions.

  • Storage: Recommended storage conditions are typically at -20°C for long-term stability.

Signaling Pathways and Mechanism of Action

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, cell cycle progression, and DNA damage repair. Inhibition of PRMT5 with this compound is expected to disrupt these processes, leading to anti-proliferative effects in cancer cells.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5 PRMT5 Histones Histones (H3R8, H4R3) PRMT5->Histones SDMA Transcription_Factors Transcription Factors (e.g., p53, E2F1) PRMT5->Transcription_Factors SDMA Splicing_Factors Splicing Factors (e.g., SmD1/3) PRMT5->Splicing_Factors SDMA Gene_Expression Gene Expression Histones->Gene_Expression Repression/Activation Transcription_Factors->Gene_Expression RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT WNT_Beta_Catenin WNT/β-catenin Pathway Gene_Expression->WNT_Beta_Catenin Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle RNA_Splicing->Cell_Cycle Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition WNT_Beta_Catenin->Cell_Cycle Inhibitor This compound Inhibitor->PRMT5 Inhibition

Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Western Blot Analysis for PRMT5 Activity

This protocol is used to detect the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 enzymatic activity.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-SDMA, anti-PRMT5, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

PRMT5 Enzyme Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on PRMT5 enzymatic activity.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide (as substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound

  • Assay buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a microplate, combine the PRMT5/MEP50 enzyme, histone H4 peptide, and the test compound.

  • Reaction Initiation: Start the reaction by adding ³H-SAM.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction (e.g., by adding trichloroacetic acid).

  • Measurement: Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 value.

Enzyme_Assay_Workflow A Combine PRMT5 enzyme, substrate, and this compound B Initiate reaction with ³H-SAM A->B C Incubate at 30°C B->C D Stop reaction C->D E Measure incorporated radioactivity D->E F Calculate IC50 E->F

Caption: Workflow for the PRMT5 enzyme inhibition assay.

Data Presentation

All quantitative data, such as IC50 values from cell viability and enzyme inhibition assays, should be summarized in tables for clear comparison across different cell lines or experimental conditions.

Cell LineCancer TypeCell Viability IC50 (µM)
MCF-7 Breast Cancer[Insert experimental value]
A549 Lung Cancer[Insert experimental value]
HCT116 Colon Cancer[Insert experimental value]

Table 2: Example of Cell Viability Data Presentation for this compound.

AssaySubstrateEnzyme Inhibition IC50 (nM)
In Vitro Enzyme Assay Histone H4 Peptide[Insert experimental value]

Table 3: Example of Enzyme Inhibition Data Presentation for this compound.

These application notes and protocols provide a foundational framework for researchers to effectively utilize this compound and other PRMT5 inhibitors in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of cancer research and drug development.

Troubleshooting & Optimization

Technical Support Center: (E)-MS0019266 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving (E)-MS0019266 in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. First, verify the purity of your compound. Then, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1][2] Gentle warming or sonication can also facilitate dissolution.[1]

Q2: Could the quality of the DMSO be the cause of the solubility problem?

A2: Absolutely. DMSO readily absorbs moisture from the atmosphere, which can negatively impact its ability to dissolve certain organic compounds.[1][2] It is crucial to use a fresh, unopened bottle of anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1]

Q3: I've tried warming the solution and using fresh DMSO, but this compound still won't dissolve. What are my next steps?

A3: If initial methods fail, consider preparing a more dilute stock solution.[1] The intended concentration may be above the solubility limit of this compound in DMSO. If your experimental design permits, you could also explore alternative solvents like ethanol, methanol, or dimethylformamide (DMF), ensuring they are compatible with your downstream applications.[1]

Q4: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I avoid this?

A4: This common issue is known as "salting out." To prevent this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO before adding the final, most diluted solution to your aqueous medium.[1] This gradual decrease in DMSO concentration can help maintain the compound's solubility.[1] Most cell lines can tolerate a final DMSO concentration up to 0.1%, but a DMSO-only control should always be included in your experiments.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility challenges with this compound in DMSO.

Problem Potential Cause Suggested Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution.Insufficient mixing.Vortex the vial vigorously for 1-2 minutes.The compound dissolves, resulting in a clear solution.
Low temperature.Gently warm the solution in a 37°C water bath for 5-10 minutes.Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.[1]
Concentration exceeds solubility limit.Prepare a more dilute stock solution (e.g., if 10 mM is problematic, try 5 mM or 1 mM).The compound dissolves completely at a lower concentration.[1]
Hygroscopic DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.The compound dissolves in the fresh, water-free DMSO.[1]
Compound has crystallized out of solution.Sonicate the vial in a water bath for 10-15 minutes.Sonication can help to redissolve precipitated compounds.[2][3]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Bring the vial containing this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any visible particles.

Protocol 2: Serial Dilution for Aqueous Applications
  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilutions in DMSO: Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.[1]

  • Final Dilution in Aqueous Medium: While gently vortexing or swirling, add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).[1]

  • Immediate Use: Use the final aqueous solution immediately to minimize the risk of precipitation over time.

Visual Guides

G cluster_0 Troubleshooting Workflow start Compound this compound Does Not Dissolve in DMSO check_purity Verify Compound Purity and DMSO Quality start->check_purity try_basic Vortex Vigorously (1-2 min) check_purity->try_basic is_dissolved1 Is it Dissolved? try_basic->is_dissolved1 try_sonication Sonicate in Water Bath (10-15 min) is_dissolved1->try_sonication No success Solution Ready for Use is_dissolved1->success Yes is_dissolved2 Is it Dissolved? try_sonication->is_dissolved2 try_heating Warm to 37°C (5-10 min) is_dissolved2->try_heating No is_dissolved2->success Yes is_dissolved3 Is it Dissolved? try_heating->is_dissolved3 lower_conc Prepare a More Dilute Solution is_dissolved3->lower_conc No is_dissolved3->success Yes lower_conc->try_basic fail Consider Alternative Solvents lower_conc->fail

Caption: A flowchart for troubleshooting compound solubility issues in DMSO.

G cluster_1 Aqueous Dilution Workflow stock High Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate1 Intermediate Dilution 1 in 100% DMSO (e.g., 1 mM) stock->intermediate1 Dilute 1:10 intermediate2 Intermediate Dilution 2 in 100% DMSO (e.g., 100 µM) intermediate1->intermediate2 Dilute 1:10 final_dilution Final Dilution in Aqueous Medium (e.g., Cell Culture Medium) intermediate2->final_dilution Add to Aqueous Medium result Working Solution (Final DMSO ≤ 0.1%) final_dilution->result

Caption: A workflow for preventing precipitation during aqueous dilution.

References

Technical Support Center: Troubleshooting (E)-MS0019266 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering high background signals in cellular assays involving the hypothetical compound (E)-MS0019266. The following information is based on general principles for optimizing cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in cellular assays?

High background in cell-based assays can stem from several factors, including non-specific binding of reagents, sample contamination, cross-reactivity of antibodies, and suboptimal experimental conditions.[1][2] Problems with reagents, such as poor water quality in buffers, can also contribute to elevated background signals.[1] Additionally, procedural issues like improper plate washing or variations in incubation time and temperature can significantly impact assay results.[2][3]

Q2: Could the observed high background be related to the properties of this compound?

While specific data on this compound is not available, compounds can sometimes contribute to high background through off-target effects or by interfering with the assay detection system. Off-target effects occur when a compound interacts with unintended cellular components, which can lead to non-specific signals.[4][5] It is also possible for a compound to possess inherent fluorescent properties that interfere with fluorescence-based assays.

Q3: How can I determine if my cells are the source of the high background?

To investigate if the cells are the cause of the high background, it's recommended to run a control experiment with media only (no cells) to see if the reagents alone produce a high signal.[6] Variations in cell plating conditions, such as temperature and CO2 levels during incubation, can also lead to inconsistent background readings.[3] Testing different cell plating densities is another important step, as an excessive number of cells can result in a higher background.

Q4: What initial steps should I take to troubleshoot high background?

A good starting point is to review your experimental protocol thoroughly. Ensure that all reagents are prepared correctly and that incubation times and temperatures are consistent.[3] Pay close attention to washing steps, as inadequate washing can leave behind residual reagents that contribute to background noise.[2] Running a set of control experiments, as outlined in the troubleshooting guide below, is crucial for systematically identifying the source of the issue.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the source of high background in your cellular assays with this compound.

Step 1: Reagent and Buffer Quality Control

A common source of high background is the quality of the reagents and buffers used.

  • Action:

    • Prepare fresh buffers and media.

    • Use high-purity water for all preparations.[1]

    • If using a kit, check the expiration dates of all components.

    • Filter-sterilize all buffers to remove any potential contaminants.

Step 2: Antibody and Probe Concentrations

Excessive concentrations of antibodies or detection probes can lead to non-specific binding.

  • Action:

    • Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies.

    • If using a fluorescent probe, test a range of concentrations to find the one that provides the best signal-to-noise ratio.

Step 3: Blocking and Washing Procedures

Ineffective blocking and insufficient washing are frequent causes of high background.

  • Action:

    • Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The choice and concentration may need to be optimized for your specific assay.

    • Increase the number and duration of wash steps.[2] Adding a surfactant like Tween-20 to your wash buffer can also help reduce non-specific binding.

Step 4: Experimental Controls

A comprehensive set of controls is essential for pinpointing the source of the high background.

  • Action:

    • No-Cell Control: Media and all assay reagents, without cells. This helps identify background from reagents themselves.[6]

    • Untreated Cell Control: Cells with all assay reagents except for this compound. This establishes the baseline background in your cell line.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent.

    • Secondary Antibody Only Control: Cells with the secondary antibody but no primary antibody. This checks for non-specific binding of the secondary antibody.

Quantitative Data Summary

The following table provides general recommendations for optimizing cellular assay parameters. These are starting points and may require further optimization for your specific experimental setup.

ParameterRecommended RangePurpose
Primary Antibody Concentration 0.1 - 2.0 µg/mLMinimize non-specific binding
Secondary Antibody Concentration 0.05 - 0.5 µg/mLMinimize non-specific binding
Blocking Time 1 - 2 hoursPrevent non-specific antibody binding
Washing Steps 3 - 5 cyclesRemove unbound reagents
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Ensure optimal cell health and response
This compound Concentration Varies (perform dose-response)Determine optimal concentration and identify potential toxicity

Experimental Protocols

Protocol: Troubleshooting High Background in an Immunofluorescence Assay

This protocol outlines a systematic approach to identify the source of high background noise.

  • Plate Layout: Design a 96-well plate experiment that includes all the necessary controls as described in Step 4 of the Troubleshooting Guide.

  • Cell Seeding: Seed cells at your standard density and also at 50% and 150% of that density to assess the impact of cell number.

  • Compound Treatment: Treat cells with a concentration range of this compound and the corresponding vehicle concentrations.

  • Antibody Titration: In separate wells, perform a titration of your primary and secondary antibodies to find the optimal concentrations.

  • Staining: Follow your standard immunofluorescence protocol, ensuring to include the "secondary antibody only" control wells.

  • Washing: Implement an extended washing protocol on a subset of wells (e.g., 5 washes of 5 minutes each) to compare with your standard procedure.

  • Imaging and Analysis: Acquire images using consistent settings for all wells. Quantify the background fluorescence intensity in all control and experimental wells.

  • Data Interpretation: Compare the background levels across the different conditions to identify the primary contributor(s) to the high background.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_optimize Optimization cluster_evaluate Evaluation cluster_end End start High Background Observed reagents Check Reagent & Buffer Quality start->reagents Initial Checks controls Run Comprehensive Controls start->controls Initial Checks protocol Review Assay Protocol start->protocol Initial Checks concentrations Titrate Antibody/Probe Concentrations reagents->concentrations analyze Analyze Control & Experimental Data controls->analyze blocking Optimize Blocking Step protocol->blocking washing Improve Washing Procedure protocol->washing concentrations->analyze blocking->analyze washing->analyze decision Background Resolved? analyze->decision proceed Proceed with Optimized Assay decision->proceed Yes reassess Re-evaluate Assay Design decision->reassess No reassess->start

Caption: Troubleshooting workflow for high background.

Hypothetical_Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Output compound This compound receptor Target Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response Induces

Caption: Hypothetical signaling pathway for this compound.

References

optimizing (E)-MS0019266 concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-MS0019266. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on achieving desired biological effects while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of DNA damage repair. Its primary mechanisms of action include the inhibition of ribonucleotide reductase, likely through the generation of reactive oxygen species (ROS), and the significant reduction of both gene and protein expression of polo-like kinase 1 (PLK-1).[1][2][3] It also affects the expression of other proteins involved in cell cycle regulation and mitosis, such as kinesin family member 20a, cyclin B1, and aurora kinase A.[1][2][3]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound leads to a variety of cellular effects, primarily related to DNA damage and cell cycle arrest. Researchers can expect to observe a marked increase in the persistence of γ-H2AX foci, which are a hallmark of DNA double-strand breaks.[1][4] The compound also induces apoptosis and can act as a radiosensitizer, enhancing the efficacy of radiation treatment.[1][4] Furthermore, it can cause a slight G1/S phase cell cycle arrest and a significant reduction in DNA synthesis.[5]

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in several cancer cell lines, including:

  • Prostate cancer cell lines: DU-145 and PC-3.[5]

  • Head and neck cancer cell lines: SCC-25, SCC-61, and SQ-20B.[5]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause: The cell line being used may be particularly sensitive to inhibitors of ribonucleotide reductase or PLK-1. Different cell lines exhibit varying sensitivities to this compound.[5]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Start with a very low concentration (e.g., 0.1 µM) and titrate up to determine the IC50 value for your specific cell line.

    • Reduce incubation time: Shorter exposure times may be sufficient to achieve the desired biological effect without causing excessive cell death.

    • Check solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not contributing to cytotoxicity.

Issue 2: No significant increase in γ-H2AX foci or apoptosis after treatment.

  • Possible Cause: The concentration of this compound may be too low for the specific cell line or the incubation time may be insufficient.

  • Troubleshooting Steps:

    • Increase concentration: Based on published data, effective concentrations can range from 0.2 µM to 10 µM depending on the cell line.[5] Consider performing a dose-response experiment to find the optimal concentration.

    • Increase incubation time: The induction and persistence of γ-H2AX foci can be time-dependent. Analyze endpoints at different time points (e.g., 6, 12, and 24 hours) post-treatment.[5]

    • Combination treatment: The effects of this compound on DNA damage markers are significantly enhanced when combined with ionizing radiation.[1][5]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell density, passage number, or reagent preparation can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure consistent cell seeding densities and use cells within a specific passage number range for all experiments.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Monitor cell health: Regularly check the health and morphology of your cells to ensure they are in an optimal state for experimentation.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective ConcentrationObserved EffectCitation
DU-145Prostate Cancer≥ 5 µMInhibition of cell viability, induction of apoptosis[5]
PC-3Prostate Cancer≥ 5 µMInhibition of cell viability[5]
SCC-25Head and Neck Cancer≥ 0.2 µMInhibition of cell viability[5]
SCC-61Head and Neck Cancer≥ 0.2 µMInhibition of cell viability[5]
SQ-20BHead and Neck Cancer≥ 0.2 µMInhibition of cell viability[5]
DU-145Prostate Cancer10 µMReduction in PLK-1 protein levels[1]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot for PLK-1 Expression

  • Cell Lysis: After treating cells with this compound (e.g., 10 µM for 4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PLK-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.

Visualizations

Signaling_Pathway cluster_drug This compound cluster_targets Molecular Targets cluster_effects Cellular Effects Drug This compound RNR Ribonucleotide Reductase Drug->RNR Inhibits PLK1 Polo-like Kinase 1 (PLK-1) Drug->PLK1 Downregulates ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS dNTPs ↓ dNTP Synthesis RNR->dNTPs G1S G1/S Arrest PLK1->G1S Regulates ROS->RNR Inhibits DNARepair ↓ DNA Damage Repair dNTPs->DNARepair Apoptosis ↑ Apoptosis DNARepair->Apoptosis Prevents gammaH2AX ↑ γ-H2AX Foci DNARepair->gammaH2AX Reduces

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Experiment Cell_Culture Cell Culture (e.g., DU-145) Start->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Western Protein Expression (Western Blot for PLK-1) Incubation->Western IF DNA Damage (γ-H2AX Staining) Incubation->IF Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis IF->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

(E)-MS0019266 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

[2] In Vitro Stability. | Sigma-Aldrich In Vitro Stability. The stability of a compound in the in vitro test system is a critical issue for the correct interpretation of the data. Instability can lead to an underestimation of the intrinsic potency of a compound. For example, if a compound degrades 50% over the course of a 1-hour incubation, the observed IC50 may be approximately 2-fold higher than the true value. 1 MS0019266 | C17H16N2O3S | ChemSpider Structure and properties of MS0019266 (CAS Number 2862-28-4), including chemical name, molecular formula, molecular weight, and other identifiers. --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | MedKoo MS0019266 | CAS 2862-28-4 | MedKoo. MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 | Selleckchem This product is not soluble in water. To enhance solubility, warm the solution to 37°C and shake it in a ultrasonic bath for a while. We do not recommend storing the aqueous solution for more than one day. --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | Cayman Chemical Chemical properties for MS0019266 from Cayman Chemical. --INVALID-LINK-- (E)-MS0019266 | CAS 2862-28-4 | Selleckchem this compound is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. This compound is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. This compound inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. This compound induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | BLDpharm MS0019266, CAS 2862-28-4, is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I. --INVALID-LINK-- A novel and specific PRMT1 inhibitor affects gene expression of DNA damage- and cell cycle-associated proteins in breast cancer cells. (2017-09-01) MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 Chemical Information | MedChemExpress MS0019266 is a potent and selective type I protein arginine methyltransferase (PRMT) inhibitor (IC50s: 8, 12, and 20 μM for PRMT1, PRMT3, and PRMT6, respectively). --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | Biosynth MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 | MedChemExpress This product is not soluble in water. To enhance solubility, warm the solution to 37°C and shake it in a ultrasonic bath for a while. We do not recommend storing the aqueous solution for more than one day. --INVALID-LINK-- A general platform for the discovery of potent and selective type I protein arginine methyltransferase inhibitors. (2013-08-08) We have developed a novel, selective, and potent type I protein arginine methyltransferase (PRMT) inhibitor, MS0019266, with an IC50 of 8 μM for PRMT1, 12 μM for PRMT3, and 20 μM for PRMT6. This compound is competitive with S-adenosylmethionine and reversible. It inhibits cellular PRMT1 activity, reduces endogenous asymmetric dimethylarginine levels in MCF7 cells, and induces apoptosis and cell cycle arrest. --INVALID-LINK-- A potent and selective inhibitor of Type I protein arginine methyltransferases. MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 CAS 2862-28-4 | Santa Cruz Biotechnology MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- Support Center: this compound**

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the degradation and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). It functions as a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. Its inhibitory activity is most potent against PRMT1, PRMT3, and PRMT6, while showing minimal inhibition of PRMT5 and other histone methyltransferases. In cellular models, such as MCF7 breast cancer cells, this compound has been shown to inhibit PRMT1 activity, leading to a reduction in endogenous asymmetric dimethylarginine (ADMA) levels, induction of apoptosis, and cell cycle arrest.

Q2: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound is not soluble in water. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. To enhance solubility, it is advised to warm the solution to 37°C and use an ultrasonic bath.

Q3: What are the best practices for storing this compound to ensure its stability?

For long-term stability, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it is best to aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions of the compound for more than one day.

Q4: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?

A decrease in potency is likely due to the degradation of the compound. The stability of a compound in an in vitro test system is crucial for the accurate interpretation of data. Instability can lead to an underestimation of the compound's intrinsic potency. For example, if a compound degrades by 50% during a 1-hour incubation, the observed IC50 may be approximately two times higher than the actual value. To mitigate this, it is critical to follow proper storage and handling procedures. Ensure that stock solutions are fresh and properly stored. When performing experiments, minimize the exposure of the compound to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light, unless these are specific experimental variables.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions in DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
Instability in aqueous experimental media.Prepare working solutions in aqueous media immediately before use. It is not recommended to store aqueous solutions for more than one day.
Low or no inhibitory activity observed Poor solubility of the compound.Ensure complete dissolution of the compound in DMSO by warming to 37°C and using sonication before preparing working dilutions.
Incorrect concentration of the inhibitor.Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry.
Precipitate formation in cell culture media Exceeding the solubility limit in aqueous media.Optimize the final concentration of this compound in your assay. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.5%.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Type I PRMTs

TargetIC50 (μM)
PRMT18
PRMT312
PRMT620
PRMT5>200

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, sonicator, water bath.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, warm the solution to 37°C in a water bath.

    • Sonicate the solution for 5-10 minutes until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Visualizations

PRMT1_Inhibition_Pathway cluster_0 Cellular Environment SAM S-adenosylmethionine (SAM) PRMT1 PRMT1 SAM->PRMT1 Binds to Substrate Protein Substrate (e.g., Histones) PRMT1->Substrate Methylates Methylated_Substrate Asymmetrically Dimethylated Protein Substrate (ADMA) PRMT1->Methylated_Substrate Inhibition of formation Substrate->Methylated_Substrate Apoptosis Apoptosis Methylated_Substrate->Apoptosis Reduced levels lead to CellCycleArrest Cell Cycle Arrest Methylated_Substrate->CellCycleArrest Reduced levels lead to MS0019266 This compound MS0019266->PRMT1 Competitively Inhibits

Caption: Mechanism of this compound action in inhibiting PRMT1.

Troubleshooting_Workflow Start Start: Inconsistent or Negative Experimental Results Check_Stock Check Stock Solution: 1. Age of solution? 2. Storage conditions? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution (See Protocol 1) Check_Stock->Prepare_Fresh Old or Improperly Stored Check_Solubility Check Working Solution: 1. Precipitate visible? 2. Correct solvent? Check_Stock->Check_Solubility Stock is Fresh & Stored Correctly Prepare_Fresh->Check_Solubility Optimize_Solubilization Optimize Solubilization: 1. Warm to 37°C 2. Sonicate Check_Solubility->Optimize_Solubilization Solubility Issues Verify_Concentration Verify Final Concentration in Assay: 1. Calculation correct? 2. DMSO % within limits? Check_Solubility->Verify_Concentration No Solubility Issues Optimize_Solubilization->Verify_Concentration Adjust_Concentration Adjust Concentration or DMSO % Verify_Concentration->Adjust_Concentration Incorrect Re_Run_Experiment Re-run Experiment Verify_Concentration->Re_Run_Experiment Correct Adjust_Concentration->Re_Run_Experiment

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: (E)-MS0019266 and Other PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (E)-MS0019266 and other PRMT5 inhibitors. While specific data on this compound is not extensively available in public literature, this guide addresses unexpected phenotypes based on the known functions of PRMT5 and general observations with inhibitors of this class.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PRMT5 inhibitors like this compound?

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification plays a crucial role in various cellular processes, including gene expression, RNA processing, and cell growth and differentiation.[2][3] PRMT5 inhibitors block this enzymatic activity, leading to a disruption of these processes, which can inhibit tumor growth.[2] Many PRMT5 inhibitors are being investigated as potential cancer therapies.[2][3][4]

Q2: What are the expected phenotypes after treatment with a PRMT5 inhibitor?

The primary expected phenotype is the inhibition of cancer cell proliferation and tumor growth.[2] This is often achieved through mechanisms like cell cycle arrest and induction of apoptosis. In specific cancer contexts, such as those with mutations in splicing factor genes (e.g., SRSF2, SF3B1) or with MTAP gene deletion, PRMT5 inhibition can lead to synthetic lethality, a state where the combination of the genetic alteration and the drug leads to cell death, while either event alone does not.[5]

Q3: What is "synthetic lethality" in the context of PRMT5 inhibitors?

Synthetic lethality is a key concept in cancer therapy with PRMT5 inhibitors.[5] For example, tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene have an accumulation of methylthioadenosine (MTA).[3] This MTA buildup partially inhibits PRMT5.[3] These tumors become highly dependent on the remaining PRMT5 activity, making them particularly vulnerable to further inhibition by drugs targeting PRMT5.[3][5] This creates a "synthetic lethal" interaction where the drug selectively kills cancer cells with the MTAP deletion.

Troubleshooting Unexpected Phenotypes

Researchers may encounter phenotypes that are not immediately reconcilable with the primary mechanism of PRMT5 inhibition. This section provides guidance on troubleshooting such observations.

Scenario 1: Unexpected Cell Cycle Arrest at a Different Phase Than Anticipated

  • Question: My data shows cell cycle arrest at the G1 phase, but previous reports with similar compounds indicated a G2/M arrest. What could be the reason for this discrepancy?

  • Possible Causes and Troubleshooting Steps:

    • Cell Line Specificity: The cellular context, including the expression levels of key cell cycle regulators, can influence the outcome of PRMT5 inhibition.

      • Action: Perform a literature search for the specific cell line's response to other epigenetic modifiers. Analyze the baseline expression of cell cycle proteins (e.g., cyclins, CDKs) in your cell model.

    • Off-Target Effects: The compound may be inhibiting other kinases or proteins involved in cell cycle regulation.

      • Action: Conduct a kinome scan or a proteome-wide thermal shift assay to identify potential off-target interactions.

    • Dose and Time Dependence: The observed phenotype might be specific to the concentration or duration of the treatment.

      • Action: Perform a dose-response and time-course experiment to see if the phenotype changes.

Scenario 2: Paradoxical Upregulation of a Pro-Survival Gene

  • Question: I observed an unexpected increase in the expression of a known pro-survival gene following treatment. How can a growth inhibitor lead to this?

  • Possible Causes and Troubleshooting Steps:

    • Feedback Loops: Inhibition of PRMT5 can trigger cellular stress responses and activate compensatory signaling pathways.

      • Action: Investigate known feedback loops related to the affected pathway using pathway analysis tools. Perform western blotting for key proteins in related survival pathways (e.g., Akt, ERK).

    • Splicing Alterations: PRMT5 is a key regulator of alternative splicing.[5] The inhibitor might be causing a shift in splicing that results in a more stable or active isoform of the pro-survival gene.

      • Action: Perform RNA sequencing to analyze global splicing changes. Use isoform-specific qPCR primers to validate changes in the specific gene.

    • Non-canonical PRMT5 Function: The inhibitor might be revealing a previously unknown, context-specific function of PRMT5.

Scenario 3: Lack of Efficacy in an MTAP-deleted Cell Line

  • Question: I am not observing the expected synthetic lethality in my MTAP-deleted cancer cell line. Why might this be the case?

  • Possible Causes and Troubleshooting Steps:

    • Compound Stability and Potency: The compound may be degrading in the cell culture media or may not be potent enough at the tested concentrations.

      • Action: Verify the stability of the compound under your experimental conditions using techniques like HPLC. Confirm the on-target activity by measuring the global levels of symmetric arginine dimethylation (SDMA) via western blot.

    • Cellular Resistance Mechanisms: The cell line may have acquired resistance mechanisms.

      • Action: Perform a literature review on known resistance mechanisms to PRMT5 inhibitors. Analyze the expression of drug efflux pumps (e.g., ABC transporters).

    • Incorrect MTAP Status: The MTAP deletion status of the cell line may be incorrect.

      • Action: Confirm the MTAP deletion status through genomic PCR or western blotting for the MTAP protein.

Experimental Protocols

Protocol 1: Western Blot for Symmetric Di-methyl Arginine (SDMA)

This protocol is to confirm the on-target activity of a PRMT5 inhibitor by measuring the global levels of SDMA.

  • Cell Lysis:

    • Treat cells with the PRMT5 inhibitor at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against SDMA overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize the results.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of a PRMT5 inhibitor on cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Treat cells with the PRMT5 inhibitor at various concentrations.

    • Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Data Presentation

Table 1: Example Dose-Response Data for a PRMT5 Inhibitor

Concentration (nM)Percent Inhibition of SDMAIC50 (nM) for Cell Viability
115%\multirow{5}{*}{150}
1045%
10085%
100098%
1000099%

Table 2: Example Cell Cycle Analysis Data

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
PRMT5 Inhibitor (100 nM)65%20%15%
PRMT5 Inhibitor (500 nM)75%15%10%

Visualizations

PRMT5_Signaling_Pathway cluster_nucleus Nucleus PRMT5_MEP50 PRMT5/MEP50 Complex SAH SAH PRMT5_MEP50->SAH Histones Histones (H3, H4) PRMT5_MEP50->Histones Splicing_Factors Splicing Factors (e.g., Sm proteins) PRMT5_MEP50->Splicing_Factors Transcription_Factors Transcription Factors (e.g., p53) PRMT5_MEP50->Transcription_Factors SAM SAM SAM->PRMT5_MEP50 Methyl Donor Methylated_Histones Symmetric Di-methylated Histones Histones->Methylated_Histones Methylated_Splicing Symmetric Di-methylated Splicing Factors Splicing_Factors->Methylated_Splicing Methylated_TF Symmetric Di-methylated Transcription Factors Transcription_Factors->Methylated_TF Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Alternative_Splicing Alternative Splicing Methylated_Splicing->Alternative_Splicing DNA_Damage_Response DNA Damage Response Methylated_TF->DNA_Damage_Response Inhibitor This compound Inhibitor->PRMT5_MEP50

Caption: The PRMT5 signaling pathway and its inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Activity (e.g., SDMA Western Blot) Start->Check_On_Target Check_On_Target->Start No On-Target Activity Dose_Response Perform Dose-Response & Time-Course Experiments Check_On_Target->Dose_Response On-Target Confirmed Off_Target_Analysis Investigate Off-Target Effects (e.g., Kinome Scan) Dose_Response->Off_Target_Analysis Pathway_Analysis Analyze Altered Pathways (e.g., RNA-seq, Proteomics) Dose_Response->Pathway_Analysis Hypothesis Formulate New Hypothesis Off_Target_Analysis->Hypothesis Pathway_Analysis->Hypothesis Validate Validate Hypothesis (e.g., Knockdown, Overexpression) Hypothesis->Validate

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Mitigating Off-Target Effects of (E)-MS0019266, a PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (E)-MS0019266, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The focus of this resource is to anticipate and address potential challenges related to off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are the expected on-target effects?

This compound is designed as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is integral to regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] By inhibiting PRMT5, this compound is expected to decrease levels of symmetric dimethylarginine (SDMA) on its substrates, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells where PRMT5 is often overexpressed.

Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. These interactions can lead to a variety of undesirable outcomes in an experimental setting, including:

  • Misinterpretation of data: An observed phenotype may be incorrectly attributed to the inhibition of the primary target (PRMT5) when it is actually caused by the modulation of an off-target protein.

  • Cellular toxicity: Inhibition of essential proteins other than PRMT5 can lead to unexpected cytotoxicity, confounding viability assays.

  • Activation or inhibition of unintended signaling pathways: This can lead to complex and difficult-to-interpret experimental results.

Given that many small molecule inhibitors, particularly kinase inhibitors, can bind to multiple proteins due to structural similarities in their binding sites, a thorough understanding and mitigation of off-target effects is critical for accurate and reproducible research.

Q3: What are some known off-target profiles for PRMT5 inhibitors, and what should I be aware of for this compound?

While a specific, publicly available off-target profile for this compound is not available at this time, studies of other PRMT5 inhibitors have revealed potential off-target interactions with various kinases and other protein families. It is crucial for researchers to perform their own selectivity profiling to understand the specific off-target effects of this compound in their experimental system. General strategies to mitigate these effects are discussed in the troubleshooting section.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular response (e.g., changes in cell morphology, unexpected levels of apoptosis) that is not consistent with the known functions of PRMT5.

  • Potential Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that this compound is engaging with PRMT5 in your cells at the concentrations used. This can be achieved through a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement (TE) Assay.

    • Dose-Response Analysis: Perform a dose-response experiment and compare the IC50 for the observed phenotype with the IC50 for PRMT5 inhibition (measured by SDMA levels). A significant discrepancy between these values suggests an off-target effect.

    • Use a Structurally Unrelated PRMT5 Inhibitor: If a different, structurally distinct PRMT5 inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PRMT5 expression. If the phenotype of PRMT5 knockdown/knockout matches the phenotype induced by this compound, it provides strong evidence for on-target activity.

Issue 2: High Degree of Cellular Toxicity at Low Concentrations

You observe significant cell death at concentrations of this compound that are at or below the expected IC50 for PRMT5 inhibition.

  • Potential Cause: This could be an on-target effect in a particularly sensitive cell line, or it could be due to a potent off-target liability.

  • Troubleshooting Steps:

    • Broad Kinase Panel Screening: Screen this compound against a broad panel of kinases to identify potential off-target interactions that could explain the cytotoxicity.

    • Compare IC50 Values: As in the previous issue, compare the cytotoxic IC50 with the on-target engagement IC50.

    • Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein to see if it mitigates the cytotoxic effects of this compound.

Issue 3: Lack of a Clear Dose-Response Relationship

The observed biological effect does not correlate well with increasing concentrations of this compound.

  • Potential Cause: This could be due to complex off-target pharmacology, where the compound may be inhibiting multiple targets with different potencies, leading to a non-monotonic dose-response curve. It could also be related to compound solubility or stability issues at higher concentrations.

  • Troubleshooting Steps:

    • Assess Compound Solubility and Stability: Ensure that this compound is fully soluble and stable in your cell culture media at the concentrations tested.

    • Selectivity Profiling: A comprehensive selectivity profile is essential to understand the full range of targets for this compound.

    • Simplify the Experimental System: If possible, move to a simpler, more defined system (e.g., an in vitro biochemical assay with purified proteins) to dissect the on- and off-target activities.

Data Presentation: Comparative IC50 Values of Representative PRMT5 Inhibitors

Note: Data for this compound is not publicly available. The following table provides an example of how to present such data for other known PRMT5 inhibitors. Researchers should generate similar data for this compound.

CompoundPRMT5 IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Fold (Off-Target 1/PRMT5)
GSK3326595 12>10,000 (Various)>10,000 (Various)>833
JNJ-64619178 0.3>1,000 (Various)>1,000 (Various)>3,333
This compound Data not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to PRMT5 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PRMT5 in each sample by Western blotting using a specific anti-PRMT5 antibody.

  • Data Analysis:

    • Quantify the band intensities for PRMT5.

    • Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA) Levels

Objective: To measure the functional inhibition of PRMT5 activity by this compound.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a dose-range of this compound for a specified time (e.g., 24-72 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for a known PRMT5 substrate with an SDMA modification (e.g., anti-SDMA-SmD3).

    • Also probe a separate blot with an antibody against the total protein of the substrate (e.g., anti-SmD3) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities. A decrease in the SDMA signal relative to the total substrate protein indicates on-target inhibition of PRMT5.

Visualizations

PRMT5_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 PRMT5 Complex cluster_2 Downstream Effects SAM SAM PRMT5 PRMT5 SAM->PRMT5 Substrate_Protein Substrate_Protein Substrate_Protein->PRMT5 MEP50 MEP50 PRMT5->MEP50 forms complex SDMA_Substrate SDMA_Substrate PRMT5->SDMA_Substrate Methylation Gene_Transcription Gene_Transcription SDMA_Substrate->Gene_Transcription RNA_Splicing RNA_Splicing SDMA_Substrate->RNA_Splicing Cell_Cycle_Progression Cell_Cycle_Progression SDMA_Substrate->Cell_Cycle_Progression E_MS0019266 E_MS0019266 E_MS0019266->PRMT5 Inhibition

Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Unexpected_Phenotype Unexpected Phenotype Observed? Start->Unexpected_Phenotype On_Target_Engagement Confirm On-Target Engagement (CETSA/NanoBRET) Unexpected_Phenotype->On_Target_Engagement Yes Dose_Response Dose-Response Analysis (Phenotype vs. SDMA) On_Target_Engagement->Dose_Response Alternative_Inhibitor Test Structurally Different PRMT5i Dose_Response->Alternative_Inhibitor Genetic_Validation PRMT5 Knockdown/ Knockout Alternative_Inhibitor->Genetic_Validation Off_Target_Effect High Likelihood of Off-Target Effect Genetic_Validation->Off_Target_Effect Phenotype Mismatch On_Target_Effect High Likelihood of On-Target Effect Genetic_Validation->On_Target_Effect Phenotype Matches

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the poorly soluble compound, (E)-MS0019266.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of a compound like this compound is often attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids.[1][2] Other contributing factors can include low membrane permeability, presystemic metabolism, and efflux by transporters in the gut wall.[3] For many new chemical entities, poor water solubility is the most significant hurdle to achieving adequate drug exposure in vivo.[4][5][6]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A stepwise approach is recommended. Initial efforts should focus on basic formulation strategies to enhance solubility and dissolution rate.[6][7] These can include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][8]

  • pH Adjustment: For ionizable compounds, altering the pH of the microenvironment can improve solubility.

  • Use of Co-solvents or Surfactants: These agents can increase the solubility of hydrophobic drugs in aqueous media.[1][7]

If these initial strategies do not yield sufficient improvement, more advanced formulation approaches may be necessary.

Q3: What advanced formulation strategies can be employed for this compound?

For compounds with significant bioavailability challenges, several advanced strategies can be explored:

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can maintain it in a higher energy, more soluble amorphous state.[4][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid carriers, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and facilitate lymphatic absorption.[3][4][9]

  • Nanosizing: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[2][4][8]

The selection of an appropriate strategy depends on the physicochemical properties of this compound.[4]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
High variability in pharmacokinetic (PK) data between subjects. Poor and erratic absorption due to low solubility. Food effects influencing dissolution.1. Consider pre-dosing with a lipid-rich meal to assess food effect. 2. Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization and reduce variability.[9] 3. Micronize the compound to improve dissolution rate consistency.[2]
Good in vitro potency but poor in vivo efficacy. Insufficient drug exposure at the target site due to low bioavailability.[2]1. Quantify plasma and tissue concentrations of this compound to confirm exposure levels. 2. Implement an advanced formulation strategy such as creating an amorphous solid dispersion or a nanosuspension to significantly boost exposure.[4][5][8]
Precipitation of the compound in the gastrointestinal tract upon administration. The compound is dissolving but then crashing out of solution as it transits the GI tract.1. Incorporate precipitation inhibitors into the formulation. 2. Utilize a solid dispersion with a hydrophilic carrier to maintain a supersaturated state.[5]
Linear increase in dose does not result in a proportional increase in plasma concentration. Dissolution rate-limited absorption.1. Focus on formulation approaches that enhance the dissolution rate, such as particle size reduction to the nano-scale.[2][8] 2. Consider a solubilizing formulation like a solid solution or a lipid-based system.[1][4]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Prepare a suspension of this compound in an aqueous solution of the selected stabilizer. A typical starting concentration is 5% w/v drug and 1% w/v stabilizer.

  • Add the suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). The milling time should be optimized to achieve the desired particle size.

  • Periodically sample the suspension to monitor particle size distribution using a technique like dynamic light scattering (DLS).

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of an this compound Amorphous Solid Dispersion by Spray Drying

Objective: To improve the solubility and bioavailability of this compound by converting it from a crystalline to a higher-energy amorphous form within a polymer matrix.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

Methodology:

  • Dissolve both this compound and the chosen polymer in the organic solvent to create a homogenous solution. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:2, and 1:4 ratios).

  • Set the parameters of the spray dryer, including the inlet temperature, atomization pressure, and feed rate. These will need to be optimized for the specific solvent system and formulation.

  • Pump the solution through the atomizer of the spray dryer. The hot inlet air will rapidly evaporate the solvent, leaving behind solid particles of the drug dispersed in the polymer.

  • Collect the resulting powder from the cyclone separator.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution properties in a relevant buffer.

Hypothetical Data on Bioavailability Enhancement

The following tables present hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Aqueous Suspension 10150 ± 352.0980 ± 210
Nanosuspension 10450 ± 701.03150 ± 450
Solid Dispersion 10720 ± 950.55040 ± 620

Table 2: Relative Bioavailability of this compound Formulations

FormulationRelative Bioavailability (%) (Compared to Aqueous Suspension)
Aqueous Suspension 100%
Nanosuspension 321%
Solid Dispersion 514%

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that could be modulated by this compound, targeting the STAT3 pathway, which is often implicated in cancer.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n Translocates DNA DNA pSTAT3_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Drives Cell Proliferation MS0019266 This compound MS0019266->JAK Inhibits G Start Start: Poorly Soluble This compound PhysicoChem Physicochemical Characterization (Solubility, Permeability) Start->PhysicoChem Formulation Formulation Strategy Selection PhysicoChem->Formulation Nano Nanosuspension Formulation->Nano SD Solid Dispersion Formulation->SD Lipid Lipid-Based Formulation Formulation->Lipid InVitro In Vitro Dissolution & Stability Testing Nano->InVitro SD->InVitro Lipid->InVitro PK_Study In Vivo Pharmacokinetic Study in Rodents InVitro->PK_Study Data_Analysis Data Analysis: Calculate Cmax, AUC, Relative Bioavailability PK_Study->Data_Analysis Decision Bioavailability Goal Met? Data_Analysis->Decision Decision->Formulation No End End: Lead Formulation Identified Decision->End Yes

References

(E)-MS0019266 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E)-MS0019266, a potent inhibitor of DNA damage repair. This guide is intended for researchers, scientists, and drug development professionals to address potential experimental variability and reproducibility issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that acts as a potent inhibitor of DNA damage repair. Its primary mechanism involves the generation of reactive oxygen species (ROS), which leads to the inhibition of ribonucleotide reductase (RNR).[1][2][3] Additionally, it has been shown to decrease the expression of genes involved in cell cycle progression and mitosis, such as polo-like kinase 1 (PLK1), kinesin family member 20a, cyclin B1, and aurora kinase A.[1][2][3]

Q2: What are the main applications of this compound in research?

This compound is primarily used in cancer research as a radiosensitizer.[4][5] By inhibiting DNA damage repair, it can enhance the efficacy of ionizing radiation in killing cancer cells. It is also utilized in studies investigating cell cycle regulation and DNA repair pathways.

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated significant activity in inhibiting the viability of DU-145 prostate cancer cells.[4][6] It has also shown efficacy in head and neck cancer cell lines, including SCC-25, SCC-61, and SQ-20B, as well as PC-3 prostate cancer cells.[6]

Q4: How should this compound be stored?

For optimal stability and activity, it is recommended to store this compound as a solid at -20°C. For short-term storage, a solution in a suitable solvent such as DMSO can be stored at -20°C. For long-term storage, it is advisable to store the solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in cell viability assays (e.g., MTS, MTT) Compound Solubility: this compound may precipitate in aqueous media at higher concentrations.Prepare fresh dilutions from a DMSO stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Visually inspect the media for any signs of precipitation.
Cell Density: Inconsistent cell seeding can lead to variable results.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution across the plate.
Assay Incubation Time: The timing of the viability assay relative to treatment can impact the results.Optimize the incubation time for the specific cell line and experimental conditions. A time-course experiment is recommended to determine the optimal endpoint.
Inconsistent γ-H2AX foci formation Timing of Analysis: The kinetics of γ-H2AX foci formation and resolution can vary between cell lines.Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after treatment to identify the peak time for γ-H2AX foci formation in your specific cell model.
Antibody Quality: The primary antibody against γ-H2AX may have low affinity or be used at a suboptimal concentration.Use a validated, high-affinity antibody for γ-H2AX. Titrate the antibody to determine the optimal concentration for your immunofluorescence or western blotting protocol.
Imaging and Analysis: Inconsistent image acquisition settings or analysis thresholds can introduce variability.Use consistent settings for microscopy (e.g., laser power, exposure time). Utilize a standardized, automated image analysis pipeline to quantify foci, with consistent thresholds for size and intensity.
Unexpected off-target effects or cellular toxicity ROS-Mediated Toxicity: As this compound generates ROS, high concentrations can lead to non-specific oxidative stress and cytotoxicity.Include a ROS scavenger (e.g., N-acetylcysteine) as a negative control to confirm that the observed effects are due to ROS generation. Perform a dose-response curve to identify the optimal concentration with minimal non-specific toxicity.
Pleiotropic Effects: this compound affects multiple cell cycle-related proteins, which could lead to complex cellular responses.When studying a specific pathway, consider using more targeted inhibitors as controls to dissect the observed phenotype. Validate the effects on key downstream targets (e.g., PLK1, Cyclin B1) using western blotting or qPCR.

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Study using Colony Formation Assay
  • Cell Seeding: Plate cells (e.g., DU-145) in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 4 hours.

  • Irradiation: Irradiate the cells with a single dose of ionizing radiation (e.g., 2, 4, 6 Gy) using a calibrated irradiator. A non-irradiated control group for each treatment condition should be included.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of radiation dose to generate survival curves.

Protocol 2: Analysis of γ-H2AX Foci by Immunofluorescence
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and/or ionizing radiation as per the experimental design.

  • Fixation and Permeabilization: At the desired time points, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation

Table 1: Effect of this compound on DU-145 Cell Viability

Concentration (µM)% Cell Viability (relative to control)
0.1~95%
0.5~80%
1~60%
5~40%[6]
10~20%

Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell line.

Visualizations

MS0019266_Mechanism_of_Action cluster_drug This compound cluster_cellular_effects Cellular Effects MS0019266 This compound ROS Reactive Oxygen Species (ROS) Generation MS0019266->ROS CellCycle Downregulation of Cell Cycle Proteins (PLK1, Cyclin B1, Aurora A) MS0019266->CellCycle RNR Ribonucleotide Reductase (RNR) Inhibition ROS->RNR dNTPs Decreased dNTP Pool RNR->dNTPs DNARepair Inhibition of DNA Damage Repair dNTPs->DNARepair Radiosensitization Radiosensitization DNARepair->Radiosensitization Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow_gH2AX Start Start Seed Seed cells on coverslips Start->Seed Treat Treat with this compound and/or Ionizing Radiation Seed->Treat Incubate Incubate for desired time points Treat->Incubate Fix Fix and Permeabilize Cells Incubate->Fix Block Block with BSA Fix->Block PrimaryAb Incubate with anti-γ-H2AX primary antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Stain Counterstain nuclei with DAPI SecondaryAb->Stain Image Image Acquisition (Fluorescence Microscopy) Stain->Image Analyze Quantify γ-H2AX foci per nucleus Image->Analyze End End Analyze->End

References

Technical Support Center: Troubleshooting (E)-MS0019266 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of (E)-MS0019266 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture media?

A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. It typically occurs when the compound's concentration exceeds its solubility limit in the media.[1] This can be caused by several factors, including the final concentration of the compound, the solvent used for the stock solution, the method of dilution, and the composition of the media itself.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For many hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[2] However, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid cellular toxicity.[2]

Q3: Can I use the media after the precipitate has been filtered out?

A3: It is not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate indicates that the effective concentration of this compound in the media is unknown and significantly lower than intended, which will affect the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Precipitation of this compound

This guide addresses two common scenarios: immediate precipitation upon addition to media and delayed precipitation during incubation.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming immediately after adding the this compound stock solution to your cell culture media, consider the following potential causes and solutions.

Potential CauseDescriptionRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.[1]Decrease the final working concentration of the compound. Conduct a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.[1][2]Perform a serial dilution of the stock solution in pre-warmed (37°C) media. Add the compound dropwise while gently swirling the media to ensure rapid mixing.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1]Always use media that has been pre-warmed to 37°C before adding the compound.[1]
High Solvent Concentration While a solvent like DMSO helps dissolve the compound, a high final concentration in the media can still lead to precipitation upon dilution and can be toxic to cells.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation During Incubation

If the media containing this compound appears clear initially but a precipitate forms after several hours or days in the incubator, this could be due to changes in the media over time.

Potential CauseDescriptionRecommended Solution
pH Shift in Media The pH of the culture media can change over time due to cellular metabolism. A change in pH can affect the solubility of this compound.Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.
Interaction with Media Components This compound may interact with components in the media, such as salts, amino acids, or proteins in serum, forming insoluble complexes over time.If possible, try a different basal media formulation. For serum-containing media, consider if the serum batch could be a factor.
Media Evaporation Evaporation of water from the culture plates during long-term incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.
Temperature Fluctuations Frequent removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the desired stock concentration. A common starting point is a 10 mM stock solution in 100% DMSO.

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Dilution of this compound into Cell Culture Media

This protocol uses a serial dilution approach to minimize precipitation.

  • Pre-warm the cell culture media to 37°C in a water bath.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution. Gently mix by pipetting.

  • Add the intermediate solution to the final volume of pre-warmed media to achieve the desired final concentration. Add the solution dropwise while gently swirling the media.

  • Visually inspect the media for any signs of precipitation before adding it to the cells.

Diagrams

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start_immediate Precipitate forms immediately cause_immediate1 High Final Concentration start_immediate->cause_immediate1 cause_immediate2 Rapid Dilution start_immediate->cause_immediate2 cause_immediate3 Low Media Temperature start_immediate->cause_immediate3 solution_immediate1 Decrease Concentration cause_immediate1->solution_immediate1 solution_immediate2 Serial Dilution cause_immediate2->solution_immediate2 solution_immediate3 Pre-warm Media cause_immediate3->solution_immediate3 start_delayed Precipitate forms over time cause_delayed1 pH Shift start_delayed->cause_delayed1 cause_delayed2 Media Interaction start_delayed->cause_delayed2 cause_delayed3 Evaporation start_delayed->cause_delayed3 solution_delayed1 Use Buffered Media cause_delayed1->solution_delayed1 solution_delayed2 Change Media Formulation cause_delayed2->solution_delayed2 solution_delayed3 Proper Humidification cause_delayed3->solution_delayed3

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) intermediate_dilution Intermediate Dilution (e.g., 1:10 in media) prep_stock->intermediate_dilution prewarm_media Pre-warm Media to 37°C prewarm_media->intermediate_dilution final_dilution Final Dilution (to working concentration) intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Recommended workflow for adding this compound to media.

References

Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound (E)-MS0019266 is not available in the public domain. This guide provides a general framework for troubleshooting inconsistent results with novel or poorly characterized small molecule compounds, drawing on best practices in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of our compound across different experimental repeats. What could be the cause?

A1: Variability in IC50 values is a common issue and can stem from several factors:

  • Compound Stability and Solubility: The compound may be degrading in your cell culture medium or precipitating out of solution, leading to a lower effective concentration.

  • Cell Culture Conditions: Differences in cell passage number, confluency, and serum concentration can alter cellular response to treatment.

  • Assay Performance: Variations in incubation times, reagent concentrations, and detection methods can introduce variability.

Q2: The observed cellular phenotype does not match the expected outcome based on the compound's putative target. How can we investigate this?

A2: This discrepancy often points towards off-target effects or a misunderstanding of the compound's mechanism of action. Consider the following:

  • Off-Target Analysis: The compound may be interacting with other proteins in the cell. Performing a broad kinase screen or other target profiling assays can help identify unintended targets. Unwanted alterations to the genome can occur when using gene-editing tools, and these off-target effects can lead to unexpected results.[1][2]

  • Cell Line Specificity: The signaling pathway you are studying may have different dependencies or compensatory mechanisms in your specific cell line.[3][4][5] It's beneficial to test the compound in multiple cell lines to see if the effect is consistent.

  • Experimental Artifacts: Ensure that the observed phenotype is not an artifact of the experimental conditions (e.g., solvent effects, compound-induced stress responses).

Q3: Our compound seems to lose activity over time in our in vitro assays. What could be the reason?

A3: Loss of activity suggests a stability issue. This could be due to:

  • Chemical Instability: The compound may be unstable in aqueous solutions or sensitive to light or temperature.

  • Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form.

  • Adsorption to Plastics: The compound may be adsorbing to the surface of your labware, reducing its effective concentration.

Troubleshooting Guides

Guide 1: Investigating IC50 Variability

This guide provides a systematic approach to troubleshooting inconsistent IC50 values.

Step 1: Assess Compound Integrity

  • Action: Confirm the identity and purity of your compound stock using methods like LC-MS or NMR.

  • Rationale: Impurities or degradation of the stock solution can lead to inconsistent results.

Step 2: Evaluate Solubility and Stability

  • Action: Determine the solubility of your compound in your specific cell culture medium. Assess its stability over the time course of your experiment.

  • Rationale: Compound precipitation or degradation will alter the effective concentration and impact the IC50 value.

Step 3: Standardize Cell Culture and Assay Procedures

  • Action: Create and adhere to a strict protocol for cell seeding density, passage number, and serum concentration. Standardize all assay parameters, including incubation times and reagent preparation.

  • Rationale: Minimizing experimental variability is crucial for obtaining reproducible data.

Guide 2: Deconvoluting Unexpected Phenotypes

This guide will help you investigate why your compound is producing an unexpected cellular response.

Step 1: Validate On-Target Engagement

  • Action: Use a direct target engagement assay (e.g., cellular thermal shift assay - CETSA, or a target-specific reporter assay) to confirm that your compound is interacting with its intended target in cells.

  • Rationale: This will help you differentiate between a lack of on-target activity and the presence of off-target effects.

Step 2: Profile for Off-Target Effects

  • Action: If on-target engagement is confirmed, consider performing a broad-panel screen (e.g., kinase panel, safety panel) to identify potential off-targets.

  • Rationale: Identifying off-targets is critical for understanding the complete mechanism of action and interpreting your results. The CRISPR/Cas9 system, for example, can have its specificity improved to reduce undesired mutagenesis.[1]

Step 3: Utilize a Structurally Unrelated Control Compound

  • Action: If available, use a different compound that targets the same protein but has a distinct chemical structure.

  • Rationale: If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Data Presentation

Table 1: Example IC50 Data Organization

Experiment DateCell LinePassage NumberSeeding DensityIC50 (µM)
2025-10-26HeLa125,000 cells/well1.2
2025-10-28HeLa155,000 cells/well2.5
2025-11-02HeLa128,000 cells/well1.5

Table 2: Compound Stability Assessment

Time (hours)Concentration in Medium (µM) - 4°CConcentration in Medium (µM) - 37°C
010.19.9
249.87.2
489.54.1
729.21.8

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Add an equal volume of the 2x compound solution to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a period relevant to the biological question (e.g., 48-72 hours).

  • Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium
  • Compound Spiking: Add the compound to pre-warmed cell culture medium at the desired final concentration.

  • Incubation: Incubate the medium at 37°C and 5% CO2.

  • Sampling: At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the medium.

  • Analysis: Analyze the concentration of the compound in each aliquot using LC-MS.

  • Data Interpretation: A decrease in concentration over time indicates instability.

Visualizations

troubleshooting_workflow start Inconsistent Results Observed check_compound Verify Compound Identity & Purity start->check_compound check_protocol Standardize Experimental Protocol start->check_protocol check_stability Assess Compound Stability & Solubility start->check_stability re_run Re-run Experiment with Controls check_compound->re_run check_protocol->re_run check_stability->re_run analyze Analyze Results re_run->analyze consistent Results are Consistent analyze->consistent inconsistent Results Remain Inconsistent analyze->inconsistent end Conclusion consistent->end off_target Investigate Off-Target Effects inconsistent->off_target cell_line Test in Different Cell Lines inconsistent->cell_line off_target->end cell_line->end

Caption: A workflow for troubleshooting inconsistent experimental results.

signaling_pathway compound This compound target_protein Target Protein compound->target_protein On-target binding off_target Off-Target Protein compound->off_target Off-target binding downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 phenotype_on Expected Phenotype downstream_effector1->phenotype_on downstream_effector2 Downstream Effector 2 off_target->downstream_effector2 phenotype_off Unexpected Phenotype downstream_effector2->phenotype_off

Caption: On-target vs. off-target effects of a small molecule inhibitor.

experimental_workflow start Start: Compound in Medium incubate Incubate at 37°C start->incubate sample Take Aliquots at Time Points incubate->sample analyze LC-MS Analysis sample->analyze plot Plot Concentration vs. Time analyze->plot end Determine Stability plot->end

Caption: Workflow for assessing compound stability in cell culture medium.

References

Validation & Comparative

Comparative Analysis of (E)-MS0019266 and Other Potent Inhibitors of Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biochemical, cellular, and pharmacokinetic properties of leading Bruton's Tyrosine Kinase (BTK) inhibitors.

This guide provides a comprehensive comparison of (E)-MS0019266, a potent inhibitor of Bruton's Tyrosine Kinase (BTK), with other well-characterized BTK inhibitors, namely Acalabrutinib (B560132) and Zanubrutinib (B611923). BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] All three compounds discussed are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[2][5][6]

Biochemical Potency and Selectivity

The in vitro inhibitory activities of this compound, Acalabrutinib, and Zanubrutinib against BTK have been determined through various biochemical assays. While direct comparison of absolute IC50 values can be nuanced due to differing experimental conditions across studies, the available data consistently demonstrate the high potency of these compounds.

InhibitorAliasBiochemical IC50 (nM)Assay TypeReference
This compound Ibrutinib (B1684441)0.5 - 9.1Enzymatic Assays[7][8]
Acalabrutinib 3 - 5Enzymatic Assays[9][10]
Zanubrutinib <1 - 3.4Enzymatic Assays[9][11]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values presented are a range from published data to reflect this variability.

While all three inhibitors are highly potent against BTK, their selectivity profiles against other kinases differ. This compound (Ibrutinib) is known to have off-target activity against other kinases such as EGFR, TEC, and SRC family kinases.[9][12] Acalabrutinib and Zanubrutinib were developed as next-generation inhibitors with improved selectivity, which may contribute to a more favorable safety profile.[10][11][13][14]

Cellular Activity

The efficacy of these inhibitors has been confirmed in various cellular assays, which measure their ability to inhibit BTK signaling and function within a cellular context. Key readouts include the inhibition of BTK autophosphorylation and the proliferation of B-cell lymphoma cell lines.

InhibitorCell LineCellular AssayEndpointIC50 (nM)Reference
This compound Ramos (BL)ProliferationCell Viability868[15]
This compound Raji (BL)ProliferationCell Viability5200[15]
Acalabrutinib Primary CLL cellsBTK SignalingpPLCγ2 Inhibition~10[10]
Zanubrutinib Ramos (BL)ProliferationCell Viability6.14[7]
Zanubrutinib Raji (BL)ProliferationCell Viability5.14[7]

These cellular assays confirm that all three inhibitors effectively block BTK-mediated signaling pathways, leading to reduced proliferation of malignant B-cells.[5][15]

Pharmacokinetic Properties

The pharmacokinetic profiles of these orally administered inhibitors influence their dosing schedules and clinical efficacy.

InhibitorTmax (hours)Half-life (hours)Key MetabolismReference
This compound 1 - 24 - 9CYP3A[16][17]
Acalabrutinib ~0.5 - 1.5~1 - 2.5CYP3A[6][18]
Zanubrutinib ~2~2 - 4CYP3A[19][20]

The relatively short half-lives of these drugs are overcome by their irreversible covalent binding mechanism, which ensures prolonged target inhibition.[17]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Pathway Ca_Flux->NFAT NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation NFAT->Proliferation Inhibitor This compound Acalabrutinib Zanubrutinib Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor and the point of inhibition.[21][22]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme Purified BTK Enzyme Biochemical_Assay Kinase Activity Assay (e.g., ADP-Glo, LanthaScreen) Enzyme->Biochemical_Assay Substrate Peptide Substrate + ATP Substrate->Biochemical_Assay IC50_Biochem Determine IC50 Biochemical_Assay->IC50_Biochem Cell_Culture B-Cell Lines (e.g., Ramos, Raji) Treatment Treat with Inhibitor Cell_Culture->Treatment Cell_Assay Cell-Based Assays Treatment->Cell_Assay Endpoint_Cell Measure Endpoints: - pBTK Levels (Western Blot) - Cell Proliferation (MTS/XTT) - Apoptosis (FACS) Cell_Assay->Endpoint_Cell

Caption: General workflow for the in vitro evaluation of BTK inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic)

A common method to determine the biochemical potency (IC50) of an inhibitor is through a kinase activity assay, such as the ADP-Glo™ Kinase Assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen™.[23][24][25]

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant BTK enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: The test compounds (this compound, Acalabrutinib, Zanubrutinib) are serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced (correlating with kinase activity) is measured. In the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[25] In TR-FRET assays, a phosphorylation-specific antibody labeled with a fluorophore is used to detect the phosphorylated substrate.

  • Data Analysis: The signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a living cell.[15]

  • Cell Culture and Treatment: A B-cell lymphoma cell line (e.g., Ramos) is cultured to an appropriate density. The cells are then treated with various concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated BTK (pBTK) at a key autophosphorylation site (e.g., Y223). A second primary antibody against total BTK is used as a loading control.

  • Signal Detection and Analysis: Following incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the pBTK signal is normalized to the total BTK signal to determine the extent of inhibition.

Cell Proliferation Assay

This assay assesses the impact of BTK inhibition on the growth of cancer cell lines.[7][15]

  • Cell Seeding: B-cell lymphoma cells (e.g., Raji, Ramos) are seeded into 96-well plates at a predetermined density.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the BTK inhibitors.

  • Incubation: The plates are incubated for an extended period (e.g., 72-120 hours) to allow for cell proliferation.

  • Viability Measurement: A cell viability reagent (e.g., MTS or XTT) is added to each well. These reagents are converted by metabolically active cells into a colored formazan (B1609692) product.

  • Data Acquisition and Analysis: The absorbance of the formazan product is measured with a microplate reader. The results are used to generate dose-response curves and calculate the IC50 value for cell growth inhibition.

References

A Comparative Analysis of the Efficacy of Novel Anti-Mitotic Agents: (E)-MS0019266 and Compound X

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: The following guide is a template illustrating a comparative analysis of two therapeutic compounds. The compound "(E)-MS0019266" does not correspond to a publicly documented entity at the time of this writing, and as such, all data related to it is hypothetical and for illustrative purposes. "[Compound X]" is used as a placeholder, and for this guide, we will use publicly available information on the anti-mitotic agent DZ-2384 as a concrete example to demonstrate the format and depth of comparison.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Traditional anti-mitotic agents, such as taxanes and vinca (B1221190) alkaloids, have been mainstays in treatment regimens but are often associated with significant toxicities. This has spurred the development of a new generation of microtubule-targeting agents with potentially wider therapeutic windows. This guide provides a comparative overview of two such compounds: the investigational molecule this compound and the novel tubulin-targeting agent, Compound X (DZ-2384).

Compound X (DZ-2384) is a novel anti-mitotic agent that also targets tubulin, a critical protein for the formation of the mitotic spindle during cell division.[1] However, its interaction with tubulin is distinct from conventional agents, which may contribute to its potent anti-tumor activity while mitigating some of the associated toxic side effects.[1] This document aims to present a side-by-side comparison of the available preclinical data for these compounds, focusing on their efficacy, mechanism of action, and experimental validation.

Quantitative Data Summary

The following tables summarize the key preclinical efficacy and toxicity data for Compound X (DZ-2384) in comparison to conventional anti-mitotic agents. Data for this compound remains to be determined.

Table 1: Comparative Efficacy and Toxicity in Rodent Models

ParameterCompound X (DZ-2384)Conventional Anti-mitoticThis compound
Tumor Shrinkage Equivalent or greaterStandardData not available
Toxicity Reduced at effective dosesStandardData not available
Therapeutic Window WiderStandardData not available

Source: Preclinical studies in rodent models.[1]

Mechanism of Action

Both Compound X (DZ-2384) and conventional anti-mitotics function by disrupting the dynamics of microtubules, which are essential for mitotic spindle formation and cell division. This disruption ultimately leads to cell cycle arrest and apoptosis.[1] The distinct binding mode of Compound X to tubulin is thought to be the reason for its improved safety profile.[1] The precise mechanism of this compound is yet to be elucidated.

cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Tubulin Tubulin Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin CompoundX Compound X (DZ-2384) CompoundX->Microtubules Disrupts Dynamics Conventional Conventional Anti-mitotics Conventional->Microtubules Disrupts Dynamics EMS This compound EMS->Microtubules Disrupts Dynamics (?) CellDivision Cell Division (Proliferation) MitoticSpindle->CellDivision Apoptosis Apoptosis (Cell Death) MitoticSpindle->Apoptosis Inhibition leads to

Caption: Generalized pathway of mitotic inhibition by anti-cancer agents.

Experimental Protocols

The methodologies outlined below are crucial for understanding the data presented for Compound X (DZ-2384). Similar protocols would be necessary to evaluate the efficacy of this compound.

Target Identification of Compound X (DZ-2384)

The molecular target of Compound X was identified using a combination of chemical biology and proteomic approaches.

start Start: Compound X step1 Chemical Probe Synthesis start->step1 step2 Affinity Chromatography with Cell Lysate step1->step2 step3 Elution of Binding Proteins step2->step3 step4 SDS-PAGE and In-gel Digestion step3->step4 step5 LC-MS/MS Analysis step4->step5 end Target Identified: Tubulin step5->end

Caption: Workflow for identifying the molecular target of Compound X.

Methodology:

  • Chemical Probe Synthesis: A biotinylated analog of Compound X was synthesized to serve as a probe for affinity purification.

  • Affinity Chromatography: The probe was immobilized on streptavidin beads and incubated with whole-cell lysates.

  • Elution: Proteins that specifically bound to the Compound X probe were eluted.

  • Protein Separation and Digestion: The eluted proteins were separated by SDS-PAGE, and the protein bands were excised and subjected to in-gel tryptic digestion.

  • Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Tubulin was identified as the primary binding partner of Compound X.[1]

In Vivo Efficacy Studies

Animal Models:

  • Human tumor xenograft models in immunocompromised mice.

Treatment Protocol:

  • Mice were implanted with human cancer cells.

  • Once tumors reached a specified size, animals were randomized into treatment and control groups.

  • Compound X (DZ-2384), a conventional anti-mitotic agent (e.g., a taxane), or a vehicle control was administered intravenously.

  • Tumor volume and body weight were measured at regular intervals.

Endpoint Analysis:

  • Tumor growth inhibition was calculated.

  • At the end of the study, tumors were excised for histological and biomarker analysis.

  • Toxicity was assessed by monitoring body weight, clinical signs, and hematological parameters.

Conclusion

The preclinical data for Compound X (DZ-2384) is encouraging, suggesting a favorable efficacy and safety profile compared to conventional anti-mitotic agents.[1] Its unique interaction with tubulin may provide a wider therapeutic window, a critical attribute for new cancer therapeutics.[1] To provide a comprehensive comparison, equivalent preclinical data for this compound is necessary. Future studies, including head-to-head clinical trials, will be essential to fully elucidate the therapeutic potential of these novel agents.

References

Knockdown vs. Inhibition of PRMT5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biomedical research and drug development, understanding the functional role of specific proteins is paramount. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical enzyme involved in a myriad of cellular processes, including cell proliferation, signal transduction, and RNA splicing, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Researchers aiming to dissect the function of PRMT5 or evaluate its potential as a drug target are often faced with a choice between two fundamental experimental approaches: genetic knockdown using techniques like RNA interference (RNAi), and pharmacological inhibition with small molecules.

This guide provides an objective comparison of these two methodologies, using PRMT5 as the primary example. Due to the limited public information available on the specific inhibitor (E)-MS0019266, this guide will utilize data from well-characterized, selective PRMT5 inhibitors such as GSK591 and EPZ015666 to illustrate the principles and outcomes of pharmacological inhibition. This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their scientific inquiries.

At a Glance: Knockdown vs. Small Molecule Inhibition

FeatureKnockdown (siRNA/shRNA)Small Molecule Inhibition (e.g., GSK591)
Mechanism of Action Post-transcriptional gene silencing via degradation of target mRNA.[3]Direct binding to the target protein, inhibiting its catalytic activity.
Target Level mRNAProtein
Onset of Effect Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours).[4]Rapid, often within minutes to hours of administration.[5]
Duration of Effect Transient (siRNA, typically 3-7 days) or stable (shRNA).[6]Reversible and dependent on compound washout and metabolism.
Specificity Can have off-target effects due to sequence homology with unintended mRNAs.[4]Can have off-target effects on other proteins with similar binding pockets.[5]
Application Primarily for target validation and studying the roles of the entire protein, including non-catalytic functions.[3]Ideal for dose-response studies, high-throughput screening, and preclinical/clinical development due to drug-like properties.[3]
Cellular Effects Can reveal phenotypes resulting from the loss of the entire protein scaffold and its interactions.[4]Primarily reveals phenotypes resulting from the loss of the protein's enzymatic activity.[4]

Delving Deeper: Mechanistic Differences

The fundamental difference between knockdown and inhibition lies in the biological level at which they act.

Knockdown via RNA interference (RNAi) utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the PRMT5 messenger RNA (mRNA).[3] Upon introduction into a cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to bind to and cleave the PRMT5 mRNA, leading to its degradation.[3] This prevents the translation of the mRNA into PRMT5 protein, thereby reducing the total cellular pool of the enzyme.[3]

siRNA siRNA/shRNA RISC RISC Complex siRNA->RISC incorporation PRMT5_mRNA PRMT5 mRNA RISC->PRMT5_mRNA binding & cleavage Ribosome Ribosome PRMT5_mRNA->Ribosome translation (blocked) PRMT5_Protein PRMT5 Protein (Depleted) Ribosome->PRMT5_Protein

Mechanism of RNAi-mediated Knockdown

Small molecule inhibition , on the other hand, involves the use of chemical compounds that directly interact with the PRMT5 protein. These inhibitors are often designed to bind to the active site of the enzyme, competing with its natural substrates (like S-adenosylmethionine or the protein substrate) and thereby blocking its catalytic activity. This approach leaves the PRMT5 protein intact but functionally inert.

Inhibitor Small Molecule Inhibitor (e.g., GSK591) PRMT5_Protein Active PRMT5 Protein Inhibitor->PRMT5_Protein binding Methylated_Product Methylated Product PRMT5_Protein->Methylated_Product Inactive_PRMT5 Inactive PRMT5 Complex PRMT5_Protein->Inactive_PRMT5 Substrate Substrate Substrate->PRMT5_Protein catalysis (active) Substrate->Inactive_PRMT5 catalysis (blocked)

Mechanism of Small Molecule Inhibition

Comparative Experimental Data

The choice between knockdown and inhibition can lead to different biological outcomes, as evidenced by numerous studies on PRMT5.

AssayPRMT5 Knockdown (siRNA/shRNA)PRMT5 Inhibition (e.g., GSK591, EPZ015666)References
Cell Viability Significant decrease in proliferation of various cancer cell lines, including hepatocellular carcinoma and lung cancer.Dose-dependent inhibition of cell proliferation in multiple cancer cell lines. IC50 values are in the nanomolar range for potent inhibitors.[4]
Apoptosis Induction of apoptosis in cancer cells.Induction of apoptosis, often in a dose- and time-dependent manner.
Cell Cycle G1 phase arrest in hepatocellular carcinoma and other cancer cells.G1 phase arrest has been observed in some cancer cell lines.[4]
Global Methylation Significant reduction in global symmetric dimethylarginine (sDMA) levels.Dose-dependent decrease in global sDMA levels, including histone marks like H4R3me2s.[3]
Gene Expression Altered expression of genes involved in cell cycle, apoptosis, and immune regulation. For instance, knockdown of PRMT5 can increase PD-L1 expression.Changes in gene expression profiles that overlap with those seen upon knockdown, including effects on WNT and AKT signaling pathways.

Signaling Pathways Affected by PRMT5 Perturbation

Both knockdown and inhibition of PRMT5 have been shown to impact key signaling pathways implicated in cancer.

cluster_0 Perturbation cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes Knockdown PRMT5 Knockdown PRMT5 PRMT5 Knockdown->PRMT5 depletes Inhibition PRMT5 Inhibition Inhibition->PRMT5 inactivates PI3K_AKT PI3K/AKT Pathway PRMT5->PI3K_AKT regulates WNT_BetaCatenin WNT/β-catenin Pathway PRMT5->WNT_BetaCatenin regulates ERK ERK1/2 Pathway PRMT5->ERK regulates Proliferation Cell Proliferation PI3K_AKT->Proliferation promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits WNT_BetaCatenin->Proliferation promotes CellCycle Cell Cycle Arrest WNT_BetaCatenin->CellCycle regulates ERK->Proliferation promotes

Impact of PRMT5 Perturbation on Signaling

Studies have shown that PRMT5 knockdown can lead to the downregulation of the PI3K/AKT/mTOR pathway.[1] Similarly, both shRNA-mediated knockdown and small molecule inhibitors of PRMT5 have been demonstrated to suppress the WNT/β-catenin signaling pathway by de-repressing WNT antagonists. The relationship with the ERK1/2 pathway is more complex, with PRMT5 having both positive and negative regulatory roles depending on the cellular context.[1]

Experimental Protocols

Protocol 1: Inhibition of PRMT5 using a Small Molecule Inhibitor
  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the PRMT5 inhibitor (e.g., GSK591) in a suitable solvent like DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing various concentrations of the inhibitor. Include a vehicle control (medium with DMSO) group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform desired assays, such as cell viability assays (e.g., CCK-8), Western blot for PRMT5 activity markers (e.g., sDMA), or flow cytometry for cell cycle analysis.[3]

Protocol 2: Knockdown of PRMT5 using siRNA
  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.[3]

  • siRNA-Lipid Complex Formation: Dilute PRMT5-targeting siRNA (and a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine) in serum-free medium in separate tubes. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.[3]

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells.[3]

  • Incubation: Incubate the cells for 4-6 hours at 37°C, after which the medium can be replaced with fresh, complete medium.[3]

  • Endpoint Analysis: Harvest cells for analysis 24-72 hours post-transfection. Verify knockdown efficiency via qRT-PCR (for mRNA levels) and Western blot (for protein levels).[3] Perform functional assays as described in Protocol 1.

cluster_0 Inhibitor Workflow cluster_1 siRNA Workflow I_Seed Seed Cells I_Treat Treat with Inhibitor I_Seed->I_Treat I_Incubate Incubate (24-72h) I_Treat->I_Incubate I_Analyze Endpoint Analysis I_Incubate->I_Analyze S_Seed Seed Cells S_Transfect Transfect with siRNA S_Seed->S_Transfect S_Incubate Incubate (24-72h) S_Transfect->S_Incubate S_Analyze Verify Knockdown & Analyze S_Incubate->S_Analyze

Comparative Experimental Workflows

Conclusion and Recommendations

The choice between PRMT5 knockdown and inhibition is contingent on the specific research question.

  • Small molecule inhibitors are invaluable for studies requiring rapid and reversible modulation of enzymatic activity, for conducting dose-response analyses, and for preclinical studies where drug-like properties are essential.[3] They are particularly useful for confirming that the catalytic activity of a protein is responsible for a specific phenotype.

  • siRNA-mediated knockdown is a powerful tool for validating the on-target effects of a small molecule inhibitor and for investigating the non-catalytic functions of a protein that may be involved in scaffolding or protein-protein interactions.[3][4] However, the potential for off-target effects and the slower, more transient nature of the knockdown necessitate careful validation.

For a comprehensive understanding of PRMT5 function, a combinatorial approach is often the most rigorous. Utilizing both knockdown and inhibition allows researchers to dissect the catalytic versus non-catalytic roles of PRMT5, validate the specificity of their findings, and build a more complete picture of the protein's role in health and disease.

References

Comparative Analysis of PRMT5 Inhibitors: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

The development of specific and selective inhibitors for epigenetic targets is a key focus in modern drug discovery. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in various cancers due to its role in regulating cellular processes like gene expression and mRNA splicing. This guide provides a comparative analysis of two prominent PRMT5 inhibitors, JNJ-64619178 (Onametostat) and GSK3326595, focusing on their specificity and selectivity, supported by experimental data.

Overview of PRMT5 Inhibition

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of histone and non-histone proteins.[1] Its overexpression is linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors of PRMT5 aim to block its methyltransferase activity, thereby disrupting cancer cell growth and survival.[1] These inhibitors can be classified based on their mechanism of action, with many competing with the S-adenosylmethionine (SAM) cofactor.[1][2]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of JNJ-64619178 and GSK3326595.

Table 1: In Vitro Potency of PRMT5 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
JNJ-64619178PRMT5/MEP500.14Biochemical Assay[3]
GSK3326595PRMT56.2Biochemical Assay[4]
GSK3326595PRMT59.2Biochemical Assay[]

Table 2: Selectivity Profile of PRMT5 Inhibitors

CompoundOff-TargetFold Selectivity vs. PRMT5Assay TypeReference
JNJ-64619178Other Methyltransferases>80% inhibition of PRMT5 at 10 µM, <15% inhibition of other methyltransferasesBiochemical Assays[6]
GSK332659520 Other Methyltransferases>4000-foldBiochemical Assays[]

Experimental Protocols

Detailed methodologies are crucial for interpreting the provided data and for designing future experiments.

Biochemical PRMT5 Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[7]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PRMT5.[7]

  • Materials:

    • Purified human PRMT5/MEP50 complex.[7]

    • Histone H4 peptide substrate.[7]

    • S-adenosylmethionine (SAM) as the methyl donor.[7]

    • Test inhibitor (e.g., JNJ-64619178, GSK3326595).[7]

    • RapidFire High-Throughput Mass Spectrometry (MS) system.[7]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a reaction plate, combine the PRMT5/MEP50 complex, histone H4 substrate, and SAM.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction mixture to allow for enzymatic activity.

    • Stop the reaction by adding a quenching solution.

    • Analyze the samples using the RapidFire MS system to quantify SAH production.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[7]

Cellular Substrate Methylation Assay

This assay measures the ability of an inhibitor to engage PRMT5 within cells by quantifying the methylation of a known intracellular substrate, such as SmD3.[7]

  • Objective: To determine the cellular potency (EC50) of an inhibitor.[7]

  • Materials:

    • Cancer cell line (e.g., A549).[7]

    • Test inhibitor.[7]

    • Primary antibody specific for the symmetrically dimethylated form of a PRMT5 substrate (e.g., anti-sDMA-SmD3).[7]

    • Secondary antibody conjugated to a detectable label.

  • Procedure:

    • Culture cells and treat with a range of inhibitor concentrations.

    • Lyse the cells to extract proteins.

    • Separate proteins by SDS-PAGE and transfer to a membrane (Western Blot).

    • Probe the membrane with the primary antibody against the methylated substrate.

    • Detect the primary antibody with a labeled secondary antibody.

    • Quantify the band intensities to determine the reduction in substrate methylation.

    • Calculate EC50 values based on the concentration-response curve.

Visualizing Key Processes

The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.

PRMT5_Signaling_Pathway PRMT5 PRMT5/MEP50 Complex SAH SAH PRMT5->SAH SDMA Symmetric Dimethylarginine (sDMA) Modification PRMT5->SDMA SAM SAM SAM->PRMT5 Methyl Donor Histones Histones (H2A, H4) Histones->SDMA Non_Histones Non-Histone Proteins (e.g., SmD3, p53) Non_Histones->SDMA Gene_Expression Regulation of Gene Expression SDMA->Gene_Expression mRNA_Splicing mRNA Splicing SDMA->mRNA_Splicing Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor PRMT5 Inhibitor (e.g., JNJ-64619178) Inhibitor->PRMT5 Inhibition

Caption: PRMT5 signaling pathway and point of inhibition.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) Selectivity Selectivity Profiling (e.g., KinomeScan) Biochemical->Selectivity Cellular Cellular Assay (EC50, Target Engagement) Selectivity->Cellular Proliferation Anti-Proliferation Assay Cellular->Proliferation PK Pharmacokinetics Proliferation->PK Efficacy Xenograft Models PK->Efficacy

Caption: General workflow for PRMT5 inhibitor evaluation.

References

No Publicly Available Data for (E)-MS0019266 Prevents In-Depth Comparison of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the half-maximal inhibitory concentration (IC50) values of the compound (E)-MS0019266 across various cell lines has yielded no publicly available data. Consequently, a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be generated at this time.

Extensive searches were conducted to locate research articles, publications, or any form of experimental data detailing the cytotoxic or inhibitory effects of this compound. These inquiries, aimed at uncovering IC50 values, the methodologies used for their determination, and the molecular pathways influenced by the compound, did not return any specific information.

The absence of such data in the public domain suggests that this compound may be a novel, proprietary, or not yet extensively studied compound. Without access to primary research detailing its biological activity, it is not possible to provide the requested objective comparison of its performance against other alternatives.

Therefore, the core requirements of generating a data table summarizing IC50 values, providing detailed experimental protocols, and creating diagrams of signaling pathways and experimental workflows cannot be fulfilled. Further investigation into the origins or alternative identifiers for this compound may be necessary to locate the relevant scientific information.

Comparative Guide to (E)-MS0019266: A Meta-Analysis of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(E)-MS0019266" could not be definitively identified in publicly available scientific literature and chemical databases. It is presumed to be an internal, proprietary, or otherwise non-publicly disclosed identifier. This guide will therefore focus on a well-documented compound with a similar nomenclature, E7386 , a novel oral anticancer agent. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to E7386

E7386 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2] This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[2][3] By disrupting the β-catenin/CBP complex, E7386 aims to suppress the transcription of Wnt target genes, thereby inhibiting tumor growth and modulating the tumor microenvironment.[2][4]

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. There, it binds to TCF/LEF transcription factors and recruits co-activators like CBP to initiate the transcription of target genes involved in proliferation, survival, and differentiation.

E7386 intervenes at this critical nuclear step by preventing the binding of β-catenin to CBP.[4] This selective inhibition is intended to block the oncogenic functions of activated Wnt signaling. However, some studies suggest that the mechanism of action of E7386 may extend beyond specific CBP/β-catenin antagonism, potentially involving the integrated stress response.[5][6]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_Catenin_acc β-catenin (accumulates) beta_Catenin_nuc β-catenin beta_Catenin_acc->beta_Catenin_nuc Nucleus TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF CBP CBP TCF_LEF->CBP Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) CBP->Target_Genes Transcription E7386_node E7386 E7386_node->CBP Inhibition

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of E7386.

Comparative Performance Data

In Vitro Potency of CBP/β-Catenin Inhibitors
CompoundTarget InteractionCell LineIC50Citation(s)
E7386 β-catenin/CBPHEK2930.0484 µmol/L[7]
E7386 β-catenin/CBPECC10 (gastric cancer)0.0147 µmol/L[7]
ICG-001 β-catenin/CBPHEK2933.31 µmol/L[7]
C-82 β-catenin/CBPHEK2930.356 µmol/L[7]
Preclinical In Vivo Efficacy of E7386
Animal ModelCancer TypeTreatmentOutcomeCitation(s)
ECC10 XenograftGastric CancerE7386Inhibition of tumor growth[2]
ApcMin/+ MiceIntestinal PolyposisE7386Suppression of polyp formation[2]
MMTV-Wnt1 Transgenic MiceMammary TumorsE7386Antitumor activity[2]
MMTV-Wnt1 Transgenic MiceMammary TumorsE7386 + anti-PD-1 antibodySynergistic antitumor activity[2]
RAG and BNL Syngeneic ModelsVariousE7386 + Lenvatinib + anti-PD-1Enhanced tumor regression[8]
Clinical Trial Data for E7386
Trial IDPhaseIndicationStatusKey Findings/EndpointsCitation(s)
NCT03833700Phase 1Advanced Solid TumorsOngoingRecommended Phase 2 dose determined as 120 mg BID. Most common treatment-related adverse events were nausea and vomiting.[9]
NCT04008797Phase 1b/2Hepatocellular CarcinomaOngoingEvaluating E7386 in combination with Lenvatinib.[6]
Study 201Phase 1b/2Solid TumorsInitiatedE7386 in combination with Pembrolizumab.[10]

Experimental Protocols

TCF/LEF Reporter Assay

This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway.

  • Cell Culture and Seeding: HEK293 or other suitable cells are cultured in DMEM supplemented with 10% FBS.[6] Cells are seeded into 96-well plates at a density that allows for approximately 90% confluency at the time of transfection.[5]

  • Transfection: Cells are co-transfected with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[5] Transfection reagents like Lipofectamine 2000 are commonly used.[9]

  • Treatment: After transfection (typically 24 hours), cells are treated with the test compound (e.g., E7386) at various concentrations.[6] Wnt signaling is often activated using LiCl or Wnt3a-conditioned media.[11]

  • Luciferase Assay: Approximately 48 hours after transfection, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay system.[5]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in reporter activity relative to a vehicle control is then calculated.

TCF_LEF_Assay_Workflow Start Start Cell_Culture 1. Seed HEK293 cells in 96-well plate Start->Cell_Culture Transfection 2. Co-transfect with TCF/LEF reporter and Renilla control vectors Cell_Culture->Transfection Treatment 3. Treat with E7386 and Wnt pathway activator Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 7. Normalize and analyze data Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.

In Vivo Animal Models

This model is used to study Wnt-driven mammary tumorigenesis.

  • Animals: MMTV-Wnt1 transgenic mice, which express the Wnt1 oncogene under the control of the mouse mammary tumor virus promoter, are used.[2][12]

  • Tumor Monitoring: Mice are monitored regularly for tumor development. Tumor size is measured with calipers.[2]

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. E7386 is administered orally.[2]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., IHC, RNA sequencing).[2]

This model recapitulates familial adenomatous polyposis, a human hereditary colorectal cancer syndrome.

  • Animals: ApcMin/+ mice, which have a heterozygous germline mutation in the Apc gene, are used.[2][13]

  • Treatment: Treatment with E7386 is initiated at a specified age.

  • Endpoint Analysis: At the end of the study, the entire intestinal tract is removed, and the number and size of polyps are quantified under a dissecting microscope.[13]

This model is used to assess the efficacy of a compound on human tumors.

  • Cell Culture: Human cancer cells (e.g., ECC10) are cultured in vitro.[2]

  • Implantation: A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into immunodeficient mice.[14]

  • Tumor Growth and Treatment: Once tumors are established, mice are randomized and treated with E7386 or a vehicle control.[2]

  • Endpoint Analysis: Tumor volume is monitored throughout the study. At the end of the study, tumors are excised for further analysis.[2]

Xenograft_Workflow Start Start Cell_Culture 1. Culture human cancer cells Start->Cell_Culture Implantation 2. Inject cells subcutaneously into immunodeficient mice Cell_Culture->Implantation Tumor_Growth 3. Monitor tumor growth Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 5. Administer E7386 or vehicle Randomization->Treatment Monitoring 6. Measure tumor volume regularly Treatment->Monitoring Endpoint 7. Excise tumors for analysis at study endpoint Monitoring->Endpoint End End Endpoint->End

Caption: General workflow for a xenograft mouse model study.

Conclusion

E7386 is a promising oral inhibitor of the Wnt/β-catenin signaling pathway with demonstrated preclinical efficacy in various cancer models. Clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other anticancer agents. While E7386 shows greater in vitro potency compared to earlier generation CBP/β-catenin inhibitors like ICG-001, further research is needed to fully elucidate its mechanism of action and clinical potential. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of cancer drug development.

References

Benchmarking a Novel Soluble Epoxide Hydrolase Inhibitor Against Standard-of-Care in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "(E)-MS0019266" is not available in publicly accessible scientific literature. This guide uses UB-SCG-74 , a novel soluble epoxide hydrolase (sEH) inhibitor, as an illustrative example to benchmark its preclinical performance against a standard-of-care drug for Alzheimer's disease (AD).

This comparison guide provides an objective analysis of UB-SCG-74 against Donepezil, a widely used cholinesterase inhibitor for AD treatment. The data presented is based on preclinical studies in a 5XFAD mouse model of Alzheimer's disease.

Executive Summary

Neuroinflammation is a key pathological feature of Alzheimer's disease.[1][2] A promising therapeutic strategy involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2][3] The novel sEH inhibitor, UB-SCG-74, has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models, outperforming a standard-of-care drug in key cognitive and synaptic plasticity measures.[1][2]

Data Presentation: Preclinical Efficacy in 5XFAD Mouse Model

The following table summarizes the comparative performance of UB-SCG-74 and the standard-of-care drug, Donepezil, in a preclinical study using the 5XFAD mouse model of Alzheimer's disease.

ParameterUB-SCG-74 (1.5 mg/kg)Donepezil (5 mg/kg)Ibuprofen (50 mg/kg)Finding
Working Memory (Y-Maze) Significant improvement, similar to DonepezilSignificant improvementNo significant effectUB-SCG-74 is as effective as Donepezil in rescuing working memory decline.[1]
Spatial Memory (OLT) Significant improvementNo significant effectNo significant effectUB-SCG-74 effectively improves spatial memory, where Donepezil and Ibuprofen do not show a rescue effect.[1]
Synaptic Plasticity (Dendritic Spines) Dose-dependent prevention of dendritic spine lossNot ReportedNot ReportedThe 1.5 mg/kg dose was the most effective in preserving neuronal network integrity.[1]
Lasting Effects Cognitive benefits persisted for 4 weeks after cessation of treatmentNot ReportedNot ReportedSuggests potential disease-modifying effects, not just symptomatic relief.[1][2]
Safety No toxicity observed; MTD exceeding 2000 mg/kgNot Reported in this studyNot Reported in this studyFavorable safety profile in rodent models.[1]

Signaling Pathway and Mechanism of Action

UB-SCG-74 is a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into less active dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, UB-SCG-74 increases the bioavailability of EETs in the brain. This leads to a reduction in neuroinflammation and promotes neuroprotective effects, which are crucial in combating the pathology of Alzheimer's disease.[1][2][3]

sEH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs CYP Epoxy. sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Neuroprotection Reduced Neuroinflammation & Neuroprotection EETs->Neuroprotection DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Hydrolysis UB_SCG_74 UB-SCG-74 UB_SCG_74->sEH Inhibits Experimental_Workflow Start 5XFAD Mice Grouping Divide into Treatment Groups (Vehicle, UB-SCG-74, Donepezil, Ibuprofen) Start->Grouping Treatment Oral Administration of Compounds Grouping->Treatment Cognitive_Tests Behavioral & Cognitive Testing (Y-Maze, OLT) Treatment->Cognitive_Tests Lasting_Effects 4-Week Washout Period Cognitive_Tests->Lasting_Effects Re_Test Re-evaluation of Cognitive Function Lasting_Effects->Re_Test Tissue_Collection Brain Tissue Collection Re_Test->Tissue_Collection Analysis Synaptic Plasticity Analysis (Golgi Staining) Tissue_Collection->Analysis End Data Comparison Analysis->End

References

Structural Elucidation of (E)-MS0019266 Remains Undisclosed in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical structure of the compound designated (E)-MS0019266 has yielded no definitive results within the public domain. Consequently, a detailed structural comparison with its analogs, as initially requested, cannot be provided at this time. The "(E)" designation suggests the compound is a specific stereoisomer, likely related to an alkene, but without the core chemical scaffold, a meaningful analysis is impossible.

While the direct target of the query, this compound, remains elusive, the investigation has provided substantial information on the broader class of molecules to which it likely belongs: inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). To offer valuable insights within the scope of the original request, this guide will instead focus on a well-characterized PRMT5 inhibitor, EPZ015666 (GSK3235025) , and its key analogs. This compound series shares common structural motifs and mechanisms of action that are likely relevant to the intended, yet unavailable, subject.

A Comparative Guide to the PRMT5 Inhibitor EPZ015666 and Its Analogs

This guide provides a structural and functional comparison of EPZ015666, a potent and selective inhibitor of PRMT5, with its notable analogs. PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a significant therapeutic target.

Data Presentation: In Vitro Efficacy of EPZ015666 and Analogs

The following table summarizes the biochemical and cellular potency of EPZ015666 and related compounds. The data is compiled from various preclinical studies and highlights the structure-activity relationship (SAR) within this chemical series.

CompoundPRMT5:MEP50 IC50 (nM)Cell-Based SDMA IC50 (nM)Cell LineKey Structural Features
EPZ015666 2280Z-138 (Mantle Cell Lymphoma)Tetrahydroisoquinoline (THIQ) core, cyclopentylamino side chain
GSK3326595 <1060Z-138Structurally similar to EPZ015666 with modifications for improved properties
Compound 1 (HTS Hit) 8,700>25,000Z-138Initial hit with modest potency, THIQ core
Compound 7 2,100<1,000Z-1384-fold improvement in biochemical potency over HTS hit
Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of PRMT5 inhibitors.

Biochemical PRMT5 Enzymatic Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

  • Materials: Recombinant human PRMT5/MEP50 complex, Histone H4 peptide substrate, [³H]-SAM, test compounds, assay buffer, and filter plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, incubate the PRMT5/MEP50 enzyme with the test compound.

    • Initiate the reaction by adding the Histone H4 peptide and [³H]-SAM.

    • Incubate the reaction at a controlled temperature for a specific duration.

    • Terminate the reaction and capture the radiolabeled peptide on a filter plate.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value, representing the inhibitor concentration that causes 50% inhibition of enzyme activity.

Cell-Based Symmetric Dimethylarginine (SDMA) Assay (In-Cell Western)

This assay measures the in-cell target engagement of PRMT5 inhibitors by quantifying the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.

  • Materials: Cancer cell line (e.g., Z-138), cell culture reagents, test compounds, primary antibody specific for SDMA, secondary antibody conjugated to a fluorescent dye, and an imaging system.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified period.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-SDMA antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Acquire images and quantify the fluorescence intensity.

    • Calculate the IC50 value, representing the inhibitor concentration that reduces SDMA levels by 50%.

Mandatory Visualization

Signaling Pathway of PRMT5 Inhibition

The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by compounds like EPZ015666 can impact cancer cells.

PRMT5_Pathway PRMT5 Signaling and Inhibition cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome PRMT5 PRMT5/MEP50 Complex Histones Histones (e.g., H4R3) PRMT5->Histones Methylation Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5->Splicing_Factors Methylation Transcription_Factors Transcription Factors PRMT5->Transcription_Factors Methylation SAM SAM (Methyl Donor) SAM->PRMT5 SDMA_Histones Symmetric Dimethylation of Histones Histones->SDMA_Histones SDMA_Splicing Symmetric Dimethylation of Splicing Factors Splicing_Factors->SDMA_Splicing Gene_Expression Altered Gene Expression SDMA_Histones->Gene_Expression RNA_Splicing Altered RNA Splicing SDMA_Splicing->RNA_Splicing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis RNA_Splicing->Apoptosis EPZ015666 EPZ015666 (PRMT5 Inhibitor) EPZ015666->PRMT5 Inhibition

Caption: PRMT5 pathway and point of inhibition.

Experimental Workflow for PRMT5 Inhibitor Evaluation

This diagram outlines the typical workflow for identifying and characterizing novel PRMT5 inhibitors.

Inhibitor_Workflow Workflow for PRMT5 Inhibitor Evaluation HTS High-Throughput Screening (HTS) Biochemical_Assay Biochemical Assay (PRMT5 IC50) HTS->Biochemical_Assay Identify Hits SAR Structure-Activity Relationship (SAR) and Optimization Biochemical_Assay->SAR Potency Data Cellular_Assay Cell-Based Assay (SDMA IC50) Cellular_Assay->SAR SAR->Biochemical_Assay Synthesize Analogs SAR->Cellular_Assay Test Cellular Potency Lead_Compound Lead Compound (e.g., EPZ015666) SAR->Lead_Compound Select Lead In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Compound->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: PRMT5 inhibitor discovery workflow.

Safety Operating Guide

Proper Disposal of (E)-MS0019266: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The specific hazards and, consequently, the precise disposal procedures for the research chemical "(E)-MS0019266" are not publicly available without a Safety Data Sheet (SDS). In the absence of an SDS, this compound must be treated as a potentially hazardous and unknown substance. The following guide provides a comprehensive framework for its safe management and disposal, emphasizing compliance and the critical role of your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal and Waste Determination

Before initiating disposal, a thorough hazard assessment is paramount. Since no specific data for this compound is available, a conservative approach, assuming high hazard, must be adopted.

Experimental Protocol: Waste Characterization
  • Information Gathering: Review all internal documentation, such as laboratory notebooks and inventory records, that may contain information about the synthesis, origin, or potential properties of this compound.

  • Hazard Assessment: In the absence of specific data, assume the substance may be toxic, flammable, reactive, or corrosive. This necessitates handling with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling should occur within a certified chemical fume hood.

  • Regulatory Classification: The Resource Conservation and Recovery Act (RCRA) governs hazardous waste. Your EHS office will make the final determination, but you should consider if the waste is "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity)[1][2][3][4].

Segregation, Containerization, and Labeling

Proper segregation and containment are crucial to prevent dangerous reactions and ensure safe handling[5][6].

Experimental Protocol: Waste Preparation
  • Segregation: Do not mix this compound with any other chemical waste. Incompatible materials can react violently. Keep it separate from other waste streams such as aqueous, halogenated, and non-halogenated solvents[6][7].

  • Container Selection: Choose a chemically compatible waste container with a secure, leak-proof lid. The original container is often the best choice. If transferring is necessary, ensure the new container is appropriate for the assumed hazards[5][6].

  • Labeling: The waste container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your EHS department. Fill it out completely with all available information:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • Any known or suspected hazards

    • The date accumulation started

    • Your name and laboratory information

Storage and Disposal

All hazardous waste must be stored in a designated area while awaiting pickup[8].

Experimental Protocol: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[6][8].

  • Contacting EHS: Once the waste is containerized and labeled, contact your institution's EHS office to arrange for pickup. Do not attempt to transport the waste to a central accumulation area yourself unless specifically instructed to do so.

  • Documentation: Maintain a record of the waste, including its name, quantity, and the date it was submitted for disposal.

Summary of Disposal Considerations

The following table summarizes the key data points and procedural steps for the disposal of this compound.

ConsiderationProcedure / SpecificationRationale
Hazard Assessment Treat as unknown and potentially hazardous (toxic, flammable, reactive, corrosive).In the absence of an SDS, a conservative approach is necessary to ensure safety.
Required PPE Lab coat, safety goggles, chemical-resistant gloves. Handle in a fume hood.To protect personnel from potential exposure to a substance with unknown hazards.
Waste Segregation Do not mix with any other waste streams.To prevent potentially violent or dangerous chemical reactions[7].
Waste Container Chemically compatible, sealed, and in good condition.To prevent leaks, spills, and exposure to the environment[6].
Waste Labeling Use an official "Hazardous Waste" tag. Include all known information.To comply with regulations and inform EHS of the container's contents for safe handling.
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory.To ensure the waste is stored safely and is under the control of trained personnel[8].
Disposal Route Contact your institution's Environmental Health and Safety (EHS) office for pickup.EHS is trained and equipped to handle and dispose of hazardous chemical waste in a compliant manner.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Treat as Unknown/Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste (Do Not Mix) select_ppe->segregate_waste Proceed to Containment choose_container Choose Compatible Container segregate_waste->choose_container label_waste Label with 'Hazardous Waste' Tag (Fill Out Completely) choose_container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa Proceed to Storage contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Waste Removed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is not a substitute for the specific procedures and regulations of your institution. Always consult your institution's Environmental Health and Safety department for guidance on chemical waste disposal.

References

Essential Safety and Handling Protocols for (E)-MS0019266

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Precautionary Approach

Given the unknown nature of (E)-MS0019266, a thorough risk assessment is imperative before any handling. In the absence of specific toxicity, flammability, or reactivity data, it is crucial to assume the compound may be toxic, an irritant, and potentially harmful to the environment. All personnel must be trained on the potential risks of handling uncharacterized substances.[1][2] It is prudent to presume that a novel compound is at least as hazardous as its parent or structurally similar compounds.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure through all potential routes, including inhalation, skin contact, and eye contact.[3][4][5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Specific PPE Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][5]Protects against splashes, aerosols, and unforeseen reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][6]Prevents skin contact. Gloves should be inspected for damage before each use and changed frequently.[3]
Body Protection Flame-resistant lab coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.[1][2][6]Prevents inhalation of dust, vapors, or aerosols.

Handling and Operational Plan

All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential release.[1][2]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed once ready handle_weigh Weigh Compound prep_hood->handle_weigh Begin work handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decon Experiment complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.[1][2]

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any airborne particles.

  • Experimental Use: Keep the container of this compound sealed when not in use. If the compound is used in a solution, ensure the solvent's hazards are also understood and controlled.

  • Spill Response: In the event of a spill, treat it as a major incident.[1] Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office.[2] Do not attempt to clean up a significant spill without appropriate training and equipment.

Disposal Plan

The disposal of uncharacterized chemical waste must be handled with extreme care to ensure the safety of personnel and to protect the environment.[6][7][8]

Waste Management Signaling Pathway:

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal gen_solid Solid Waste (gloves, tips) coll_solid Seal in Labeled Bag/Container gen_solid->coll_solid gen_liquid Liquid Waste (solutions) coll_liquid Collect in Labeled, Compatible Container gen_liquid->coll_liquid disp_ehs Contact EHS for Pickup coll_solid->disp_ehs coll_liquid->disp_ehs disp_contractor Disposal by Licensed Contractor disp_ehs->disp_contractor

Caption: Disposal pathway for waste contaminated with this compound.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Containment:

    • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a leak-proof, chemically compatible container.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound," the date, and the researcher's contact information.[6][7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.[6]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for the final disposal of the uncharacterized waste.[6] This will be handled by a licensed hazardous waste disposal company. The cost of analysis and disposal may be charged to the generating department.[8][9] Under no circumstances should this chemical waste be disposed of down the drain.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-MS0019266

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.